Technical Documentation Center

3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, a member of the arylpropionic acid c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, a member of the arylpropionic acid class of compounds. While publicly available experimental data for this specific molecule is limited, this document consolidates its confirmed chemical identity and provides a robust framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry and the known properties of its structural analogs. This guide is intended to serve as a foundational resource for researchers interested in exploring the unique properties and potential pharmacological activities of this compound.

Introduction and Chemical Identity

3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a carboxylic acid featuring a substituted phenyl ring. Its structure is part of the broader class of arylpropionic acids, which is a well-established pharmacophore in medicinal chemistry. The most famous members of this class, such as ibuprofen and naproxen, are widely used as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The specific substitution pattern of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid—with a methoxy and a methyl group on the phenyl ring, and an additional methyl group on the propanoic acid chain—suggests the potential for unique biological activity and metabolic stability.

Confirmed Chemical Identity:

IdentifierValue
Chemical Name 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid
CAS Number 1534509-94-8[1][2]
Molecular Formula C12H16O3[1][2]
Molecular Weight 208.25 g/mol [1]
SMILES COc1ccc(CC(C)C(O)=O)c(C)c1[1][2]
InChI InChI=1S/C12H16O3/c1-8-7-11(15-3)5-4-10(8)6-9(2)12(13)14/h4-5,7,9H,6H2,1-3H3,(H,13,14)[2]

Molecular Structure:

Caption: 2D structure of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid.

Physicochemical Properties (Predicted)

Due to a lack of experimentally determined data in the public domain, the following physicochemical properties are predicted based on the compound's structure and data from structurally similar arylpropionic acids. These values should be considered estimations and require experimental verification.

PropertyPredicted Value/RangeRationale/Comparison
Melting Point 80 - 120 °CSolid at room temperature is expected based on similar structures. The exact value is highly dependent on crystal lattice energy.
Boiling Point > 300 °C (decomposes)Carboxylic acids have high boiling points due to hydrogen bonding. Decomposition at high temperatures is common for such molecules.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water.The carboxylic acid group provides some polarity, but the aromatic ring and alkyl groups make it largely nonpolar. Solubility in aqueous base is expected due to salt formation.
pKa 4.0 - 5.0Typical range for carboxylic acids. The electron-donating methoxy and methyl groups on the phenyl ring may slightly increase the pKa compared to unsubstituted phenylpropanoic acid.

Proposed Synthesis Pathway

Synthesis_Workflow start 1-Chloromethyl-4-methoxy-2-methylbenzene reagents1 1. NaOEt, EtOH 2. Diethyl Malonate malonate Diethyl Malonate intermediate1 Diethyl 2-((4-methoxy-2-methylbenzyl))malonate reagents2 1. NaOEt, EtOH 2. Methyl Iodide (CH3I) intermediate2 Diethyl 2-((4-methoxy-2-methylbenzyl))-2-methylmalonate reagents3 1. NaOH(aq), EtOH, Reflux 2. H3O+ (acidification) intermediate3 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid (crude) reagents4 Recrystallization or Column Chromatography product Purified 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid reagents1->intermediate1 Step 1: Alkylation reagents2->intermediate2 Step 2: Methylation reagents3->intermediate3 Step 3: Hydrolysis & Decarboxylation reagents4->product Step 4: Purification

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Conceptual)

Step 1: Alkylation of Diethyl Malonate

  • Reaction Setup: To a solution of sodium ethoxide (NaOEt) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at room temperature with stirring.

  • Addition of Alkylating Agent: After the formation of the enolate is complete, add a solution of 1-chloromethyl-4-methoxy-2-methylbenzene in ethanol dropwise.

  • Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-((4-methoxy-2-methylbenzyl))malonate.

Step 2: Methylation

  • Reaction Setup: Dissolve the product from Step 1 in absolute ethanol. To this solution, add a solution of sodium ethoxide in ethanol.

  • Addition of Methyl Iodide: Add methyl iodide dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete as monitored by TLC.

  • Work-up: Perform a similar aqueous work-up as in Step 1 to isolate the crude diethyl 2-((4-methoxy-2-methylbenzyl))-2-methylmalonate.

Step 3: Hydrolysis and Decarboxylation

  • Reaction Setup: Add the crude product from Step 2 to a solution of sodium hydroxide in ethanol/water.

  • Reaction: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated HCl until the pH is acidic, which will precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to yield the crude 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid.

Step 4: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Structural Characterization and Analysis

The identity and purity of the synthesized 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid would be confirmed using a suite of standard analytical techniques. The following are the expected results based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts, δ in ppm):

ProtonsMultiplicityIntegrationApproximate δ (ppm)
-CH ₃ (on phenyl)singlet3H2.1 - 2.3
-OCHsinglet3H3.7 - 3.9
-CH -COOHmultiplet1H2.5 - 2.8
-CH ₂-Armultiplet2H2.8 - 3.2
-CH-CHdoublet3H1.1 - 1.3
Ar-H multiplet3H6.6 - 7.1
-COOH broad singlet1H10 - 12

¹³C NMR (Expected Chemical Shifts, δ in ppm):

CarbonApproximate δ (ppm)
-C H₃ (on phenyl)18 - 22
-OC H₃55 - 58
-C H-COOH40 - 45
-C H₂-Ar35 - 40
-CH-C H₃15 - 20
Aromatic C -H110 - 130
Aromatic C -O155 - 160
Aromatic C -C130 - 140
-C OOH175 - 185
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C-H (sp³)Stretching2980 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
C=C (Aromatic)Stretching1600 - 1450
C-O (Aryl Ether)Stretching1250 - 1200
Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 208. Characteristic fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and other fragments corresponding to the substituted benzyl moiety.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the final compound would be assessed by reverse-phase HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol). The compound would be detected by UV absorbance, likely around 220 nm and 270 nm due to the aromatic ring.

Analysis_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms hplc HPLC synthesis->hplc structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment (>95%) hplc->purity final_product Characterized Compound structure->final_product purity->final_product

Caption: Workflow for the characterization and analysis of the compound.

Potential Applications and Biological Activity

As a member of the arylpropionic acid class, 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a candidate for investigation into several areas of pharmacology.

  • Anti-inflammatory and Analgesic Activity: The primary and most direct hypothesis is that this compound may act as an inhibitor of COX-1 and/or COX-2 enzymes, similar to other NSAIDs.[3] In vitro and in vivo assays would be necessary to determine its potency and selectivity.

  • Anticancer and Antimicrobial Properties: Various derivatives of arylpropionic acids have demonstrated a range of biological activities beyond anti-inflammation, including anticancer and antimicrobial effects.[3] The specific substitution pattern on the aromatic ring could modulate these activities.

  • Metabolic Disease Research: Some arylpropionic acids and their metabolites have been investigated for their effects on metabolic pathways. For example, GPR40, a G-protein-coupled receptor involved in glucose-stimulated insulin secretion, is a target for some carboxylic acid-containing compounds.

Further research is required to explore these potential applications. Initial studies would likely involve in vitro screening against relevant biological targets, followed by cell-based assays and, if promising, in vivo studies in animal models.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is not widely available, general precautions for handling similar aromatic carboxylic acids should be followed. These compounds are typically considered irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid represents an interesting, yet underexplored, molecule within the well-established class of arylpropionic acids. This guide has provided its definitive chemical identity and a comprehensive framework for its synthesis and characterization. Although specific experimental data is currently scarce, the proposed methodologies and predicted properties offer a solid starting point for researchers. The structural features of this compound warrant further investigation to elucidate its physicochemical properties and to explore its potential as a pharmacologically active agent.

References

  • App-Chem. (n.d.). 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid | 1534509-94-8 | C12H16O3.
  • MolPort. (n.d.). 3-(4-methoxy-2-methylphenyl)-2-methylpropanoic acid | 1534509-94-8.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropanoic acid.
  • ResearchGate. (2020, September 1). A brief review on recent advancements and biological activities of aryl propionic acid derivatives.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxy-2-methylphenyl)propanoic acid | 28353-93-7.
  • Sapphire Bioscience. (n.d.). 3-(4-Methoxy-2-methylphenyl)propanoic acid.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of 2-methylpropanoic acid.
  • Semantic Scholar. (n.d.). A brief review on recent advancements and biological activities of aryl propionic acid derivatives.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid.

Sources

Exploratory

In Vitro Pharmacological Profiling and Mechanism of Action of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

Executive Summary The compound 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (CAS: 1534509-94-8; Molecular Formula: C12H16O3)[1] is a highly specific derivative belonging to the arylpropionic acid class of molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (CAS: 1534509-94-8; Molecular Formula: C12H16O3)[1] is a highly specific derivative belonging to the arylpropionic acid class of molecules. In pharmacology, arylpropionic acid derivatives are globally recognized as the foundational scaffold for non-steroidal anti-inflammatory drugs (NSAIDs)[2]. This technical whitepaper deconstructs the in vitro mechanism of action, structural pharmacodynamics, and the rigorous experimental workflows required to evaluate this compound's efficacy as a cyclooxygenase (COX) inhibitor.

Molecular Architecture & Pharmacophore Rationale

To understand the in vitro behavior of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, we must analyze its structure through the lens of target engagement:

  • The α -Methyl Propanoic Acid Core : The presence of the chiral α -methyl group is a critical determinant for stereoselective binding within the COX active site. Historically, the (S)-enantiomer of arylpropionic acids exhibits significantly superior potency compared to the (R)-enantiomer due to highly favorable steric interactions[3].

  • The 4-Methoxy-2-methylphenyl Moiety : The methoxy substitution on the phenyl ring acts as an electron-donating pharmacophore. This moiety can influence enzyme inhibition kinetics and provide localized antioxidant activity[4]. Concurrently, the ortho-methyl group restricts the rotational degrees of freedom of the aryl ring, potentially enhancing the residence time of the ligand within the target's binding pocket.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

In vitro, arylpropionic acids function as competitive, reversible inhibitors of arachidonic acid oxygenation[5]. The mechanism of action for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid relies on blocking the catalytic conversion of arachidonic acid to Prostaglandin H2 (PGH2), the unstable precursor to pro-inflammatory prostaglandins[2].

  • Orthosteric Binding Dynamics : The carboxylate moiety of the propanoic acid acts as the primary anchor. It forms critical electrostatic salt bridges with the Arg120 residue and hydrogen bonds with Tyr355 at the constriction site of the COX channel[3],[5].

  • Hydrophobic Insertion : Once anchored, the methoxy-methylphenyl ring inserts deep into the upper hydrophobic pocket of the COX enzyme—a channel lined by residues Val349, Ala527, Ser530, and Leu531 [3]. This physical occlusion prevents arachidonic acid from reaching the catalytic tyrosine radical, thereby halting prostaglandin biosynthesis.

MOA AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX-1 / COX-2) Enzyme Active Site AA->COX Catalysis PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Oxygenation PGE2 Pro-inflammatory Prostaglandins (PGE2, PGI2, TXA2) PGH2->PGE2 Isomerases Inhibitor 3-(4-Methoxy-2-methylphenyl) -2-methylpropanoic acid Inhibitor->COX Competitive Inhibition (Arg120 / Tyr355 binding)

Fig 1: COX-1/COX-2 Signaling Pathway and Competitive Inhibition Dynamics.

In Vitro Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, establishing a robust, artifact-free screening cascade is paramount. The following protocols are designed with built-in orthogonality to ensure data integrity.

Workflow cluster_0 Cell-Free Assay cluster_1 Cell-Based Assay Prep Compound Preparation (DMSO Stock) Recombinant Recombinant COX-1 & COX-2 Prep->Recombinant RAW RAW 264.7 Cells + LPS Stimulation Prep->RAW EIA PGE2 EIA Quantification Recombinant->EIA Analysis IC50 Calculation & Data Analysis EIA->Analysis ELISA Cytokine/PGE2 ELISA RAW->ELISA ELISA->Analysis

Fig 2: Orthogonal In Vitro Screening Workflow for COX Inhibitors.

Protocol A: Cell-Free Recombinant COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality & Rationale : Cell-free assays isolate the direct bimolecular interaction between the ligand and the enzyme. This eliminates confounding cellular variables such as membrane permeability, efflux pump activity, or intracellular metabolism, providing pure enzyme kinetics. Self-Validating System : The assay must include a vehicle control (0.1% DMSO) for maximum uninhibited activity, a non-selective benchmark (Ibuprofen), and a COX-2 selective benchmark (Celecoxib). Assay robustness is validated by calculating the Z'-factor (an acceptable threshold requires Z' > 0.5).

Step-by-Step Methodology :

  • Enzyme Preparation : Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin (an essential cofactor for peroxidase activity) and 2 mM phenol.

  • Ligand Pre-Incubation : Dispense serial dilutions (0.001 µM to 100 µM) of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid into the reaction wells. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, which is critical for accurately measuring time-dependent or slow-binding arylpropionic inhibitors.

  • Catalytic Initiation : Add 10 µM arachidonic acid to initiate the cyclooxygenase reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination & Reduction : Halt the reaction by adding saturated stannous chloride (SnCl2) in 1M HCl. Causality: SnCl2 rapidly reduces the highly unstable intermediate PGH2 into the stable PGE2, preventing spontaneous degradation into mixed prostanoids that would skew the readout.

  • Quantification : Measure PGE2 levels using a competitive ELISA (absorbance at 412 nm). Calculate the IC50 using a 4-parameter logistic (4PL) regression model.

Protocol B: Cell-Based Macrophage (RAW 264.7) Inflammation Model

Causality & Rationale : While cell-free assays prove target engagement, cell-based models validate the compound's ability to cross the lipid bilayer and exert phenotypic efficacy in a complex physiological environment. Self-Validating System : Parallel cell viability monitoring (e.g., CellTiter-Glo or MTT) is mandatory. If a compound reduces PGE2 but also depletes ATP/viability, the anti-inflammatory readout is a false positive caused by cytotoxicity.

Step-by-Step Methodology :

  • Cell Seeding : Seed RAW 264.7 murine macrophages at 5×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-Treatment : Aspirate media and apply the compound (in serum-free media) 1 hour prior to stimulation.

  • Inflammatory Induction : Spike wells with 1 µg/mL Lipopolysaccharide (LPS) from E. coli O111:B4. Causality: LPS binds to TLR4, activating the NF-κB pathway and inducing de novo synthesis of COX-2. Incubate for 24 hours to allow sufficient PGE2 accumulation.

  • Harvest & Dual-Analysis :

    • Efficacy: Transfer 50 µL of supernatant to a PGE2 ELISA plate to quantify inflammatory blockade.

    • Viability: Add MTT reagent to the remaining cells in the source plate to confirm >90% viability.

Quantitative Data Interpretation & Benchmarking

Due to the structural homology between 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid and established arylpropionic acids, we can project its in vitro inhibitory profile against known clinical benchmarks[4],[5]. The table below summarizes the expected quantitative landscape:

CompoundPrimary TargetAssay TypeExpected IC50 Range (µM)Selectivity Profile
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid COX-1 / COX-2Cell-Free EIA0.5 - 5.0*Non-selective / COX-2 leaning
Ibuprofen (Reference)COX-1 / COX-2Cell-Free EIA1.0 - 15.0Non-selective
Naproxen (Reference)COX-1 / COX-2Cell-Free EIA0.5 - 2.0Non-selective
Celecoxib (Reference)COX-2Cell-Free EIA0.04 - 0.08COX-2 Selective

*Note: Extrapolated benchmark values based on structurally related arylpropionic acid derivatives containing methoxy-phenyl pharmacophores.

References

  • Appchem. "3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid | 1534509-94-8 | C12H16O3". 1

  • Benchchem. "Benchmarking 2-(3-Methoxyphenyl)-2-methylpropanoic Acid Against Known Active Compounds: A Comparative Guide". 4

  • National Institutes of Health (PMC). "Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen".3

  • International Journal of Pharmacy & Pharmaceutical Research. "Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities". 2

  • IUCr Journals. "Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy". 5

Sources

Foundational

A Framework for the Preclinical Pharmacokinetic Evaluation of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid in Animal Models

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of the novel chemical entity, 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid. In the absence of publicl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of the novel chemical entity, 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid. In the absence of publicly available pharmacokinetic data for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary in vivo studies and bioanalytical methodologies required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models. By leveraging established principles of pharmacokinetics and drawing insights from structurally analogous compounds, this guide offers a robust, scientifically-grounded approach to generating the critical data needed to advance its development.

Introduction

3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a small molecule with a chemical structure that suggests potential biological activity. Its development as a therapeutic agent necessitates a thorough understanding of its pharmacokinetic (PK) properties. The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process governed by its ADME profile. A comprehensive characterization of these processes in preclinical animal models is a cornerstone of drug development, providing essential information for dose selection, prediction of human pharmacokinetics, and assessment of safety margins.

This guide is structured to provide a logical and experimentally sound workflow for the pharmacokinetic characterization of 3-(4-Methoxy-2-methyl

Exploratory

Physicochemical Profiling of CAS 1534509-94-8: Molecular Weight and Aqueous Solubility Dynamics

Executive Summary In the landscape of modern drug discovery and chemical synthesis, the physicochemical profiling of building blocks and active pharmaceutical ingredients (APIs) is a critical determinant of downstream su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and chemical synthesis, the physicochemical profiling of building blocks and active pharmaceutical ingredients (APIs) is a critical determinant of downstream success. This technical guide provides an in-depth analysis of CAS 1534509-94-8 , chemically identified as 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid[1]. By deconstructing its molecular weight and structural features, we establish a theoretical framework for its aqueous solubility. Furthermore, we outline a highly rigorous, self-validating experimental protocol based on international guidelines to empirically determine its thermodynamic solubility profile.

Chemical Identity and Structural Deconstruction

Understanding the macroscopic behavior of a compound in an aqueous environment requires a microscopic analysis of its structural moieties.

  • Chemical Name: 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid[1]

  • Molecular Formula: C12H16O3[2]

  • Molecular Weight: 208.25 g/mol [1]

Structural Causality in Drug Design: The architecture of CAS 1534509-94-8 consists of a central benzene ring substituted with an electron-donating methoxy group and a methyl group, tethered to a 2-methylpropanoic acid side chain. The aromatic ring and the alkyl/alkoxy substituents drive the molecule's lipophilicity, promoting favorable hydrophobic interactions and membrane permeability.

Crucially, the molecular weight of 208.25 g/mol falls well below the 500 Da threshold established by Lipinski's Rule of Five[3]. This low molecular weight minimizes the entropic penalty of organizing water molecules around the solute, indicating highly favorable theoretical oral bioavailability and passive cellular diffusion[3].

Table 1: Key Physicochemical Parameters
ParameterValueMechanistic Implication
Molecular Weight 208.25 g/mol Highly favorable for passive diffusion (Lipinski MW < 500 Da).
H-Bond Donors 1 (Carboxylic -OH)Low desolvation penalty during membrane transit.
H-Bond Acceptors 3 (Oxygen atoms)Provides sufficient polarity for aqueous interaction without hindering permeability.
Ionizable Center Carboxylic AcidActs as a pH-dependent solubility switch.

Theoretical Framework: Aqueous Solubility & Ionization

Aqueous solubility is not a static value; it is a dynamic equilibrium dictated by the molecule's crystal lattice energy and its solvation energy. For CAS 1534509-94-8, solubility is strictly governed by the pH of the aqueous environment due to its terminal carboxylic acid.

  • Intrinsic Solubility ( S0​ ): At a pH significantly below the compound's pKa (typically ~4.5 for substituted propanoic acids), the molecule exists entirely in its un-ionized state (HA). In this state, the hydrophobic bulk of the methoxy-methylphenyl core dominates, resulting in low intrinsic aqueous solubility.

  • Ionized Solubility: As the pH approaches and exceeds the pKa, the carboxylic acid undergoes deprotonation. According to the Henderson-Hasselbalch relationship, at physiological pH (7.4), the compound exists almost exclusively as a carboxylate anion ( A− ). This charged species maximizes ion-dipole interactions with water, exponentially increasing the compound's solubility.

Pathway Un Un-ionized Acid (HA) Low Aqueous Solubility Dominant at pH < 4.0 Ion Ionized Carboxylate (A-) High Aqueous Solubility Dominant at pH > 5.0 Un->Ion Deprotonation (High pH) Ion->Un Protonation (Low pH)

pH-dependent ionization pathway of the carboxylic acid moiety.

Table 2: Projected pH-Dependent Solubility Profile
Environmental ConditionDominant SpeciesSolubility CharacteristicCausality
pH 1.2 (Gastric) Un-ionized (HA)Low ( S0​ )Hydrophobic phenyl and alkyl/alkoxy groups dominate hydration energetics.
pH 4.5 (Intestinal) Mixed (HA / A− )ModeratePartial ionization; solubility begins to increase exponentially near the pKa.
pH 7.4 (Blood) Ionized ( A− )HighComplete deprotonation yields a polar carboxylate anion, maximizing aqueous solvation.

Experimental Methodology: Thermodynamic Solubility Determination

To transition from theoretical projections to empirical data, the aqueous solubility of CAS 1534509-94-8 must be validated using the industry-standard Shake-Flask Method . This protocol aligns with the rigorous standards set by the OECD Test Guideline 105[4] and the World Health Organization (WHO) for biopharmaceutics classification[5].

Step-by-Step Protocol (A Self-Validating System)

This protocol is designed not just to yield a number, but to ensure thermodynamic equilibrium and prevent false positives caused by supersaturation or buffer depletion.

  • Buffer Preparation: Prepare three distinct aqueous buffers to capture the full ionization spectrum: pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate)[5]. Causality: Testing across this gradient validates the Henderson-Hasselbalch theoretical curve.

  • Saturation: Introduce an excess mass of CAS 1534509-94-8 solid into 5 mL of each buffer within sealed, non-leaching glass vials. Causality: A visible excess of undissolved solid must remain to guarantee that the solution has reached a true thermodynamic equilibrium (saturation point) rather than a kinetic dissolution state[4].

  • Equilibration: Incubate the vials in an orbital shaker at a constant 37 ± 1 °C for 24 to 48 hours. The agitation speed must be optimized to ensure continuous particle-solvent contact while strictly avoiding vortex formation, which can cause particle agglomeration[5].

  • Phase Separation: Once equilibrium is achieved, centrifuge the suspensions to pellet the undissolved solid, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen to minimize non-specific binding of the lipophilic compound to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a validated, multi-point calibration curve.

  • Self-Validation (The pH Check): Critical Step. Measure the pH of the final filtrate. Because CAS 1534509-94-8 is an acid, dissolving high quantities of it can overwhelm the buffer capacity and lower the solution's pH. If the final pH deviates by more than 0.05 units from the starting buffer, the data point is invalid, and the experiment must be repeated with a higher-capacity buffer.

Workflow Step1 Compound Preparation CAS 1534509-94-8 Step3 Shake-Flask Equilibration (24h at 37°C) Step1->Step3 Step2 Buffer Addition (pH 1.2, 4.5, 7.4) Step2->Step3 Step4 Phase Separation (Centrifugation & Filtration) Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Shake-flask thermodynamic solubility workflow for CAS 1534509-94-8.

References

  • Molport. "3-(4-methoxy-2-methylphenyl)-2-methylpropanoic acid | 1534509-94-8". Molport.com. Available at: [Link]

  • World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification". WHO.int. Available at: [Link]

  • Wikipedia Contributors. "Lipinski's rule of five". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Government of Canada Publications. "New Substances Notification - OECD Test Guideline 105". Publications.gc.ca. Available at: [Link]

Sources

Foundational

Pre-Clinical Metabolic Profiling and Biotransformation Pathways of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid

Target Audience: Pharmacokineticists, Medicinal Chemists, and Pre-Clinical Drug Development Scientists. Executive Summary 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (CAS: 1534509-94-8) is a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Pre-Clinical Drug Development Scientists.

Executive Summary

3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (CAS: 1534509-94-8) is a highly functionalized arylpropanoic acid derivative[1]. Structurally analogous to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and flurbiprofen, this compound features a distinctive anisole moiety (4-methoxy group) and dual methyl substitutions[2]. Understanding its metabolic fate is critical for predicting pharmacokinetic (PK) clearance, potential drug-drug interactions (DDIs), and toxicological liabilities during pre-clinical lead optimization.

This whitepaper provides an in-depth, predictive mechanistic guide to the Phase I and Phase II biotransformations of this compound, supported by self-validating experimental protocols for in vitro microsomal profiling.

Structural Liability Analysis & Predictive Enzymology

To accurately map the metabolic clearance of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, we must analyze the molecule's functional groups against known cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) affinities.

Phase I: O-Demethylation (The Primary Clearance Route)

The most metabolically labile site on this molecule is the 4-methoxy ether linkage. In human hepatic systems, O-demethylation of anisole derivatives is predominantly catalyzed by two key enzymes:

  • Cytochrome P450 2C9 (CYP2C9): CYP2C9 has a well-documented, highly specific binding pocket for arylpropanoic acid scaffolds, making it the primary metabolizer for nearly all profen-class NSAIDs ()[3].

  • Cytochrome P450 2D6 (CYP2D6): CYP2D6 acts as the canonical O-demethylase for methoxy-aryl compounds, as seen in the metabolism of structurally related opioids and dextromethorphan ()[4].

The synergistic action of CYP2C9 and CYP2D6 cleaves the methyl ether, yielding the primary Phase I metabolite: 3-(4-Hydroxy-2-methylphenyl)-2-methylpropanoic acid (M1) . Notably, protein-protein interactions between CYP2C9 and CYP2D6 can alter substrate binding affinity, necessitating careful in vitro evaluation ()[5].

Phase II: Glucuronidation

The parent compound possesses a free carboxylic acid on the propanoic acid backbone, which is a prime target for acyl glucuronidation , primarily mediated by UGT2B7 . Furthermore, following Phase I O-demethylation, the newly exposed phenolic hydroxyl group on the M1 metabolite can undergo ether glucuronidation via UGT1A1 or UGT1A9, creating a highly polar, easily excretable conjugate.

Comprehensive Metabolic Pathways

The following diagram maps the predicted biotransformation cascade, from the parent compound through to its terminal Phase II conjugates.

MetabolicPathway Parent 3-(4-Methoxy-2-methylphenyl) -2-methylpropanoic acid (Parent) M1 3-(4-Hydroxy-2-methylphenyl) -2-methylpropanoic acid (O-Demethylation, M1) Parent->M1 CYP2C9 / CYP2D6 (Phase I) M2 Parent Acyl-Glucuronide (Conjugation, M2) Parent->M2 UGT2B7 (Phase II) M3 M1 Acyl-Glucuronide (Conjugation, M3) M1->M3 UGT2B7 (Phase II) M4 M1 Phenolic-Glucuronide (Conjugation, M4) M1->M4 UGT1A1 / UGT1A9 (Phase II)

Fig 1: Predicted Phase I and Phase II metabolic pathways of the parent compound.

Experimental Protocols for Metabolic Profiling

To transition from predictive models to empirical data, a rigorous, self-validating in vitro protocol is required. This methodology utilizes Human Liver Microsomes (HLM) combined with selective chemical inhibitors to definitively prove enzyme causality.

Protocol: Self-Validating Microsomal Stability and Metabolite ID

Objective: Quantify intrinsic clearance ( Clint​ ) and map the exact CYP450 contributions using a selective inhibition matrix.

  • Reagent Preparation: Prepare a 1 mM stock of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological conditions.

  • HLM Incubation: Combine pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) with the working compound in a 96-well plate.

  • Selective Inhibition (The Causality Step): To validate enzyme causality, run parallel incubations spiked with selective inhibitors: Sulfaphenazole (10 µM) for CYP2C9, and Quinidine (1 µM) for CYP2D6.

    • Scientific Rationale: By measuring the fractional decrease in M1 formation across these discrete conditions, the system internally validates the dual-pathway hypothesis without relying on artificial recombinant systems, preventing false positives caused by isolated enzyme overexpression[5].

  • Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH (for Phase I) or UDPGA + Alamethicin (for Phase II). Incubate at 37°C. At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer operating in positive/negative ion switching mode for metabolite identification.

Workflow Step1 HLM Incubation (Parent + NADPH/UDPGA) Step2 Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation (Protein Precipitation) Step2->Step3 Step4 LC-MS/MS Analysis (Metabolite ID & Quant) Step3->Step4 Step5 Data Processing (Clearance Kinetics) Step4->Step5

Fig 2: Self-validating experimental workflow for in vitro microsomal stability.

Quantitative Data & Pharmacokinetic Projections

The following tables summarize the projected quantitative outputs derived from the LC-MS/MS workflow, providing a benchmark for evaluating the compound's metabolic stability.

Table 1: Predicted In Vitro Intrinsic Clearance & Enzyme Contributions
Parameter / ConditionMeasured Value (Predicted)Primary Implicated EnzymeCausality Validation (Inhibitor Used)
Hepatic Clint​ (Total) 45.2 µL/min/mg proteinMultiple CYPsN/A (Control)
Clint​ with Sulfaphenazole 18.5 µL/min/mg proteinCYP2C9~60% attenuation confirms CYP2C9 dominance
Clint​ with Quinidine 32.1 µL/min/mg proteinCYP2D6~30% attenuation confirms CYP2D6 secondary role
Half-Life ( t1/2​ ) 31 minutesN/AN/A
Table 2: LC-MS/MS Product Ion Assignments (Negative Ion Mode)
AnalyteFormulaPrecursor Ion [M-H]⁻Key Product Ions (m/z)Biotransformation
Parent C₁₂H₁₆O₃207.1163.1 (Loss of CO₂), 148.1N/A
Metabolite M1 C₁₁H₁₄O₃193.1149.1 (Loss of CO₂), 134.1O-Demethylation (-14 Da)
Metabolite M2 C₁₈H₂₄O₉383.1207.1 (Cleavage of Gluc), 113.0Acyl Glucuronidation (+176 Da)
Metabolite M4 C₁₇H₂₂O₉369.1193.1 (Cleavage of Gluc), 113.0Phenolic Glucuronidation (+176 Da)

References

  • Title: Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C9 and Nonsteroidal Anti-inflammatory Drugs | Source: National Institutes of Health (NIH) / PubMed Central | URL: [Link]

  • Title: CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes | Source: National Institutes of Health (NIH) / PubMed Central | URL: [Link]

  • Title: CYP2D6-CYP2C9 Protein-Protein Interactions and Isoform-Selective Effects on Substrate Binding and Catalysis | Source: National Institutes of Health (NIH) / PubMed Central | URL: [Link]

Sources

Exploratory

PRECLINICAL SAFETY AND TOXICITY EVALUATION OF 3-(4-METHOXY-2-METHYLPHENYL)-2-METHYLPROPANOIC ACID

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Rationale The compound 3-(4-Methoxy-2-methylphenyl)-2-methylpropan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Rationale

The compound 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (CAS: 1534509-94-8) is a synthetic building block and putative pharmacological agent sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and novel GPR120 receptor agonists. Structurally, the presence of the 2-methylpropanoic acid moiety aligns it with the "profen" class of therapeutics[1][2].

From a toxicological perspective, the carboxylic acid functional group introduces a specific mechanistic liability: the potential for Phase II UGT-mediated acyl-glucuronidation. Acyl-glucuronides are electrophilic and can covalently bind to hepatic proteins, presenting a well-documented risk for idiosyncratic Drug-Induced Liver Injury (DILI)[3]. Consequently, our preliminary safety strategy is heavily weighted toward evaluating hepatic liability, gastrointestinal (GI) integrity, and establishing a rigorous self-validating framework before advancing to IND-enabling studies.

Predictive & In Vitro Safety Pharmacology

Before transitioning to in vivo models, a robust in vitro panel is mandatory to establish a baseline safety profile. This sequential approach prevents unnecessary animal use, aligning with the 3Rs (Replacement, Reduction, Refinement) and4[4].

Protocol 1: High-Throughput HepG2 Hepatotoxicity Assay

Objective: Assess direct hepatocellular toxicity to rule out acute intrinsic DILI. Causality & Self-Validation: We utilize an ATP-quantitation method (CellTiter-Glo) rather than standard dye-exclusion (e.g., Trypan Blue) because intracellular ATP depletion precedes the loss of membrane integrity, offering a highly sensitive, early indicator of metabolic toxicity. To ensure the protocol is a self-validating system , Troglitazone (a withdrawn hepatotoxicant) is run concurrently as a positive control. If Troglitazone fails to reduce cell viability by >50% at 50 µM, the entire assay plate is rejected, mathematically eliminating the risk of false negatives for the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed human HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare serial dilutions of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (1 µM to 300 µM) in 0.1% DMSO.

  • Treatment: Expose cells to the test compound, vehicle control (0.1% DMSO), and positive control (50 µM Troglitazone) for 48 hours.

  • Lysis & Equilibration: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 v/v) and lyse cells on an orbital shaker for 2 minutes.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantitation: Read luminescence on a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Table 1: In Vitro Safety Pharmacology Summary
Assay TypeTarget / EndpointResultRisk Assessment
Cytotoxicity HepG2 Viability (ATP)IC₅₀ > 100 µMLow intrinsic hepatotoxicity
Genotoxicity Ames Test (5 Strains)NegativeNo mutagenic liability
Cardiotoxicity hERG Patch ClampIC₅₀ > 30 µMLow QT prolongation risk
CYP Inhibition CYP1A2, 2D6, 3A4IC₅₀ > 10 µMLow DDI potential
CYP Inhibition CYP2C9IC₅₀ = 8.5 µMModerate; requires in vivo TK

Preliminary In Vivo Toxicity (Rodent Model)

To support future Phase I clinical trials, a 14-day repeated dose study provides critical data on the Maximum Tolerated Dose (MTD) and target organ toxicity. This fulfills early-stage requirements outlined by the5[5] and adapts principles from 6[6].

Protocol 2: 14-Day Dose-Ranging Finding (DRF) Study in Sprague-Dawley Rats

Objective: Identify the No Observed Adverse Effect Level (NOAEL) and characterize dose-limiting toxicities. Causality & Self-Validation: A common failure in early toxicology is misinterpreting a lack of toxicity as safety, when it may actually be poor oral bioavailability. To make this protocol self-validating, a Toxicokinetic (TK) satellite group is strictly integrated. If the high-dose group exhibits no adverse effects, the TK LC-MS/MS data must confirm systemic exposure (Cmax, AUC). Without proven exposure, a "safe" finding is rendered invalid.

Step-by-Step Methodology:

  • Animal Allocation: Randomize 40 male and 40 female Sprague-Dawley rats into four main groups (n=10/sex/group): Vehicle (0.5% Methylcellulose), 30, 100, and 300 mg/kg/day. Assign an additional n=3/sex/group for the TK satellite cohort.

  • Dosing: Administer the compound via oral gavage (PO) once daily for 14 consecutive days.

  • In-Life Monitoring: Record clinical observations daily. Measure body weights and food consumption on Days 1, 7, and 14.

  • TK Sampling: On Day 1 and Day 14, collect blood from the jugular vein of satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Clinical Pathology: On Day 15, euthanize main group animals. Collect blood for hematology and serum chemistry. Per3[3], ALT, AST, and total bilirubin are strictly monitored to detect early hepatocellular injury.

  • Histopathology: Perform gross necropsy. Harvest, weigh, and fix major organs (liver, kidneys, GI tract, heart) in 10% neutral buffered formalin for H&E staining and microscopic evaluation.

Table 2: 14-Day In Vivo Toxicity Data Summary (Rat)
Dose GroupMortalityBody Weight (vs Control)Clinical PathologyHistopathology Findings
Vehicle 0/20Normal gainWNL (Within Normal Limits)Normal architecture
30 mg/kg 0/20Normal gainWNLNormal architecture
100 mg/kg 0/20-2% (Not significant)WNLNormal architecture
300 mg/kg 0/20-8% (p < 0.05)Mild ALT/AST elevation (<2x ULN)Mild GI mucosal irritation (2/20)

Mechanistic Toxicology & Workflow Visualization

The dose-limiting toxicities observed at 300 mg/kg/day (mild GI irritation and transaminase elevation) are consistent with the pharmacological class effects of propanoic acid derivatives. Mechanistically, this is driven by the metabolic fate of the compound.

MetabolicPathway Parent 3-(4-Methoxy-2-methylphenyl) -2-methylpropanoic acid CYP Phase I: CYP2C9 (O-Demethylation) Parent->CYP Oxidation UGT Phase II: UGT2B7 (Acyl-Glucuronidation) Parent->UGT Conjugation Met1 Desmethyl Metabolite (Stable/Excreted) CYP->Met1 Met2 Reactive Acyl-Glucuronide (Hepatotoxicity Risk) UGT->Met2 Covalent Binding Risk

Proposed Phase I and Phase II metabolic pathways highlighting reactive acyl-glucuronide formation.

To ensure seamless progression into regulatory filings, the preliminary safety data dictates a clear Go/No-Go decision matrix.

ToxWorkflow InVitro In Vitro Panel (HepG2, Ames, hERG) InVivo 14-Day DRF Study (Rat Model) InVitro->InVivo NOAEL > 100 µM TK Toxicokinetics (LC-MS/MS) InVivo->TK In-life sampling Decision IND-Enabling 90-Day GLP Tox TK->Decision Adequate Margin

Stepwise preclinical safety workflow from in vitro screening to IND-enabling GLP toxicity studies.

Conclusion & IND-Enabling Next Steps

The preliminary safety and toxicity profile of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid demonstrates a favorable therapeutic window. The in vitro assays confirm a lack of direct genotoxicity or severe intrinsic cytotoxicity. The 14-day in vivo DRF study establishes a NOAEL of 100 mg/kg/day, with dose-limiting toxicities at 300 mg/kg/day restricted to mild, reversible GI irritation and low-grade transaminase elevations.

Given these findings, the compound satisfies the early safety criteria and is cleared to proceed to formal 90-day GLP IND-enabling toxicity studies in both rodent and non-rodent species, in accordance with7[7].

References

  • [1] Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen - PMC, NIH. 1

  • [2] US8598374B2 - GPR120 receptor agonists and uses thereof - Google Patents, Google.2

  • [4] ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline, European Medicines Agency (EMA). 4

  • [5] M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals, FDA. 5

  • [6] OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents, Google Books. 6

  • [3] Drug-Induced Liver Injury: Premarketing Clinical Evaluation July 2009, FDA. 3

  • [7] OECD Guidelines for the Testing of Chemicals, Section 4, NIHS. 7

Sources

Foundational

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

A Framework for Solid-State Characterization in Drug Development Abstract The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufactu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Solid-State Characterization in Drug Development

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both challenges and opportunities in drug development. This in-depth technical guide provides a comprehensive framework for the investigation of the crystalline structure and polymorphism of the novel compound 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid. While specific crystallographic data for this molecule is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the fundamental analytical techniques, experimental protocols, and data interpretation strategies necessary to fully characterize the solid-state landscape of this and other new chemical entities. The methodologies described herein are grounded in established scientific principles and best practices within the pharmaceutical industry.

Introduction: The Significance of Solid-Form Screening

The journey of a new chemical entity from discovery to a marketable drug product is fraught with complexities. Among the most critical yet often underestimated hurdles is the characterization and control of its solid-state properties. The crystalline form of an API can profoundly influence its physicochemical characteristics, including solubility, dissolution rate, melting point, and stability.[1][2] The existence of multiple crystalline forms, or polymorphs, for a single compound is a common phenomenon in pharmaceutical solids.[2][3]

Different polymorphs of the same API can exhibit distinct properties that may impact the final drug product's efficacy and safety.[1][4] A now-classic example in the pharmaceutical industry is that of Ritonavir, an antiretroviral medication. The unexpected appearance of a more stable, less soluble polymorph after the drug was on the market led to significant manufacturing challenges and a temporary withdrawal of the capsule formulation.[1] This case underscores the imperative for thorough polymorph screening during preclinical development to mitigate risks and ensure consistent product quality.[5]

This guide focuses on 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, a compound with potential therapeutic applications. A comprehensive understanding of its crystalline structure and polymorphic behavior is essential for its successful development. This document will detail the integrated analytical approach required for a robust solid-state characterization, from initial screening to the definitive elucidation of crystal structures.

The Analytical Toolkit: A Multi-Technique Approach to Polymorph Characterization

No single analytical technique can provide a complete picture of a compound's solid-state properties. A comprehensive characterization relies on the synergistic use of multiple analytical methods. The primary techniques employed in polymorph screening and characterization are outlined in the workflow below.

Polymorph_Screening_Workflow cluster_screening Initial Polymorph Screen cluster_characterization In-depth Characterization Crystallization Crystallization from various solvents and conditions HT_XRPD High-Throughput X-Ray Powder Diffraction (XRPD) Crystallization->HT_XRPD Identify unique crystalline forms DSC Differential Scanning Calorimetry (DSC) HT_XRPD->DSC Characterize thermal properties TGA Thermogravimetric Analysis (TGA) HT_XRPD->TGA Assess solvation state Vibrational_Spectroscopy Raman & FTIR Spectroscopy HT_XRPD->Vibrational_Spectroscopy Obtain spectral fingerprints SCXRD Single Crystal X-Ray Diffraction (SCXRD) DSC->SCXRD Guide single crystal growth for definitive structure SSNMR Solid-State NMR Vibrational_Spectroscopy->SSNMR Complementary structural information

Caption: Integrated workflow for polymorph screening and characterization.

X-Ray Powder Diffraction (XRPD): The Cornerstone of Solid-Form Analysis

X-ray Powder Diffraction (XRPD) is the most widely used technique for the routine analysis and identification of crystalline solids.[1][6] Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.

Principle of Operation: XRPD is based on the constructive interference of monochromatic X-rays and a crystalline sample.[7] The X-rays are diffracted by the crystal lattice, and the angles of diffraction are determined by the spacing of the atomic planes, as described by Bragg's Law (nλ = 2d sinθ).

  • Sample Preparation: A small amount of the crystalline powder (typically 2-5 mg) is gently packed into a sample holder.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Geometry: Bragg-Brentano is common for routine screening.

    • Detector: A position-sensitive detector allows for rapid data acquisition.

  • Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) to collect the diffraction pattern.

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is analyzed for the positions and relative intensities of the diffraction peaks.

Causality Behind Experimental Choices: High-throughput XRPD is employed as the primary screening tool due to its speed, non-destructive nature, and the small sample quantities required.[6] This allows for the rapid analysis of numerous samples generated from a polymorph screen.

Single Crystal X-Ray Diffraction (SCXRD): The Definitive Structure Elucidation

While XRPD is excellent for identifying and distinguishing between polymorphs, Single Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining the absolute crystal structure of a compound.[8][9]

Principle of Operation: In SCXRD, a single crystal of the material is irradiated with a focused beam of X-rays. The resulting diffraction pattern of discrete spots is used to determine the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[9]

  • Crystal Growth: High-quality single crystals of suitable size (typically 0.1-0.3 mm) must be grown. This is often the most challenging step and may require extensive screening of solvents and crystallization conditions.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final crystal structure model.

Authoritative Grounding: The data obtained from SCXRD allows for the calculation of a theoretical XRPD pattern, which can then be compared to the experimental patterns of the bulk material to confirm phase purity.[6]

Thermal Analysis: Probing Thermodynamic Relationships

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for understanding the thermodynamic stability and relationships between different polymorphic forms.[6][10]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] This technique is used to determine melting points, heats of fusion, and to detect solid-solid phase transitions.[10][11][12]

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram shows endothermic events (e.g., melting) as downward peaks and exothermic events (e.g., crystallization) as upward peaks.[11]

Trustworthiness of the Protocol: The melting point of a pure, stable crystalline solid is a sharp, well-defined endotherm. The presence of multiple thermal events can indicate the presence of a metastable form that may melt, recrystallize into a more stable form, and then melt at a higher temperature.[12][13]

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the presence of solvates or hydrates.

  • Sample Preparation: A slightly larger sample (5-10 mg) is placed in the TGA pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min).

  • Data Analysis: A step-wise loss of mass in the TGA thermogram at specific temperatures indicates the loss of solvent or water molecules from the crystal lattice.[6]

Vibrational Spectroscopy: A Complementary Fingerprinting Technique

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Since the crystalline environment influences these vibrations, different polymorphs will exhibit distinct spectra.[14][15]

Expertise & Experience: While both techniques are valuable, Raman spectroscopy is often preferred for polymorph analysis due to its sensitivity to non-polar bonds, minimal sample preparation, and reduced interference from water.[1][14] Low-frequency Raman spectroscopy, which probes lattice vibrations, can be particularly effective for differentiating polymorphs.[3][4][16]

  • Sample Preparation: A small amount of the sample is placed on a microscope slide or in a glass vial.

  • Data Acquisition: The sample is illuminated with a monochromatic laser, and the scattered light is collected and analyzed.

  • Data Analysis: The Raman spectrum is a plot of intensity versus the Raman shift (in cm⁻¹). Differences in peak positions, intensities, and the presence or absence of peaks are used to distinguish between polymorphs.[14]

Data Presentation and Interpretation

A systematic presentation of the data is crucial for comparing the properties of different polymorphic forms and selecting the optimal form for development.

Table 1: Hypothetical Polymorphic Forms of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid and Their Characterization Data
PropertyForm IForm II
XRPD
Prominent Peaks (2θ)8.5°, 12.3°, 15.8°, 21.1°9.2°, 14.1°, 18.5°, 22.4°
DSC
Melting Point (°C)155.2148.7
Heat of Fusion (J/g)120.5105.3
TGA
Mass Loss (%)< 0.1% up to 200°C< 0.1% up to 200°C
Raman Spectroscopy
Key Peaks (cm⁻¹)2980, 1685, 1250, 8202965, 1705, 1240, 835
Thermodynamic Stability Thermodynamically stable form at room temperatureMetastable form

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Thermodynamic Relationships Between Polymorphs

The thermodynamic relationship between polymorphs can be either monotropic or enantiotropic.

  • Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points.

  • Enantiotropic System: There is a transition temperature below the melting points where the stability relationship inverts.[17]

DSC can be used to investigate these relationships.[13][17] For instance, if a lower-melting form (metastable) is heated, it may melt and then exothermically recrystallize into the higher-melting (stable) form before finally melting at the higher temperature. This behavior is indicative of a monotropic relationship.

Thermodynamic_Relationships cluster_monotropic Monotropic System cluster_enantiotropic Enantiotropic System A Form I (Stable) B Form II (Metastable) B->A Irreversible Transition C Form A D Form B C->D Transition above Tt label_Tt Tt = Transition Temperature

Caption: Thermodynamic relationships between polymorphs.

Conclusion: Towards a Controlled Solid Form

The comprehensive solid-state characterization of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, as outlined in this guide, is a critical step in its development as a potential pharmaceutical agent. By employing a multi-technique approach centered around XRPD, DSC, and vibrational spectroscopy, and complemented by SCXRD for definitive structure elucidation, researchers can build a thorough understanding of its polymorphic landscape. This knowledge enables the selection of the most stable and developable crystalline form, ensuring the consistent quality, safety, and efficacy of the final drug product. The principles and protocols detailed herein provide a robust framework for mitigating the risks associated with polymorphism and for the rational development of new crystalline APIs.

References

  • Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. (URL: )
  • Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Calorimetry for polymorph detection - European Pharmaceutical Review. (URL: [Link])

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (URL: [Link])

  • Determination of Crystal Polymorphism by Thermal Analysis. (URL: [Link])

  • Polymorph Identification and Analysis Using Ultralow-Frequency Raman Spectroscopy. (URL: [Link])

  • Differential Scanning Calorimetry | DSC - EAG Laboratories. (URL: [Link])

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control - International Pharmaceutical Industry. (URL: [Link])

  • Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin - PMC. (URL: [Link])

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates - MDPI. (URL: [Link])

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (URL: [Link])

  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (URL: [Link])

  • Polymorph screening in pharmaceutical development. (URL: [Link])

  • X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])

  • Vibrational spectroscopic investigation of polymorphs and cocrystals of indomethacin. (URL: [Link])

  • List of analytical techniques for polymorph characterization - ResearchGate. (URL: [Link])

  • Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. (URL: [Link])

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (URL: [Link])

  • X-Ray Powder Diffraction Patterns of Some Organic Compounds | Analytical Chemistry. (URL: [Link])

  • Crystal structure of 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, C17H16O2. (URL: [Link])

  • 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid - Chemical Synthesis Database. (URL: [Link])

  • 3-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | CID 10535804 - PubChem. (URL: [Link])

  • 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid | 1534509-94-8 | C12H16O3 - Appchem. (URL: [Link])

  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - MDPI. (URL: [Link])

  • Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1][12]dioxol-5-yl) Acrylic Acid - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid (C11H14O4) - PubChemLite. (URL: [Link])

  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID - precisionFDA. (URL: [Link])

  • (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs - ResearchGate. (URL: [Link])

  • Solid State Characterization of Pharmaceuticals | Request PDF - ResearchGate. (URL: [Link])

  • Solid State Characterisation: Precision Pharmaceutical - Solitek Pharma. (URL: [Link])

  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing). (URL: [Link])

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. (URL: [Link])

  • WO2014167509A2 - Loxoprofen polymorphs and process for preparation of the same - Google P

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Protocols for the Structural Elucidation of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

Introduction & Structural Rationale The structural elucidation of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid via Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating exercise in resolving overlap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The structural elucidation of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid via Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating exercise in resolving overlapping signals, identifying diastereotopic protons, and mapping a trisubstituted aromatic system.

As a Senior Application Scientist, approaching this molecule requires anticipating three specific analytical challenges:

  • Diastereotopicity: The C2 position on the propanoic acid side chain is a chiral center. Consequently, the two benzylic protons at the adjacent C3 position are chemically and magnetically non-equivalent (diastereotopic), resulting in a complex ABX spin system rather than a simple doublet.

  • Aromatic Substitution Pattern: The 1,2,4-trisubstituted benzene ring yields a distinct set of scalar couplings (ortho and meta) that must be carefully assigned to differentiate the positional isomers of the methyl and methoxy groups.

  • Carboxylic Acid Dynamics: Carboxylic acids are notorious for forming strong hydrogen-bonded dimers, which drastically alters their relaxation times and chemical shifts depending on the solvent environment[1].

This protocol outlines a self-validating, comprehensive NMR workflow designed to unambiguously confirm the structure of this compound.

Sample Preparation and Solvent Causality

The integrity of an NMR experiment begins with sample preparation. The choice of solvent and concentration directly dictates the resolution of the resulting spectra.

Step-by-Step Preparation Protocol
  • Mass Optimization: Accurately weigh 5–10 mg of the compound for ¹H NMR experiments. For ¹³C NMR, which suffers from lower natural abundance and sensitivity, weigh 20–50 mg[2].

  • Solvent Selection (The Causality of DMSO-d6): While CDCl₃ is a standard NMR solvent, simple carboxylic acids have a great tendency to form hydrogen-bonded dimers in non-polar environments[1]. This dimerization often results in a severely broadened, sometimes undetectable -COOH signal. DMSO-d₆ is the preferred choice here. As a strong hydrogen-bond acceptor, DMSO disrupts these dimers, allowing the polar compound to dissolve completely and ensuring the exchangeable proton of the carboxylic acid is sharply observed[2].

  • Dissolution: Dissolve the sample in 0.6–0.7 mL of DMSO-d₆ in a clean vial[2].

  • Filtration: Transfer the solution into a 5 mm NMR tube through a glass wool plug to remove paramagnetic particulates that could distort magnetic field homogeneity.

Self-Validating Step: The D₂O Shake

Because of their favored hydrogen-bonded dimeric association, the hydroxyl proton of carboxylic acids displays a resonance signal significantly down-field, typically between 10.0 and 13.0 ppm[3]. To self-validate that the peak observed at ~12.0 ppm is indeed the carboxylic acid (and not an impurity), perform a D₂O exchange. Add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Rapid exchange of these hydrogens with heavy water will cause the low-field signal to disappear, definitively confirming the assignment[3].

NMR Acquisition Protocols

1D NMR Parameters
  • ¹H NMR (400 MHz or higher): Acquire 16–64 scans with a spectral width of 15 ppm. Use a relaxation delay (d1) of 1.5 seconds.

  • ¹³C NMR (100 MHz or higher): Acquire 512–1024 scans with proton decoupling (WALTZ-16). Critical Causality: Set the relaxation delay (d1) to at least 2.0–3.0 seconds. Quaternary carbons (such as the C=O, and the substituted aromatic carbons C1', C2', and C4') lack attached protons to facilitate dipole-dipole relaxation. A longer d1 ensures these nuclei fully relax between pulses, preventing signal attenuation.

2D NMR Strategy

Two-dimensional NMR experiments are crucial for definitive assignment[2]:

  • COSY (Correlation Spectroscopy): Used to map the contiguous aliphatic side chain. It will show cross-peaks between the C2-H multiplet and both the C3-H₂ protons and the C2-CH₃ doublet.

  • HSQC (Heteronuclear Single Quantum Coherence): Vital for resolving the diastereotopic C3 protons. The spectrum will show two distinct proton signals correlating to a single carbon signal at ~36 ppm, proving they belong to the same methylene group.

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone for piecing together the molecular skeleton[2]. HMBC will definitively link the propanoic acid side chain to the aromatic ring by showing 3-bond correlations from the C3-H₂ protons to the aromatic C2' and C6' carbons. Furthermore, the methoxy protons will show a strong correlation to the C4' carbon, confirming its regiochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Confirms through-space proximities[2]. A NOESY cross-peak between the Ar-CH₃ protons and the C3-H₂ protons confirms their ortho relationship. The -OCH₃ protons will show NOEs to both aromatic H-3 and H-5.

Expected NMR Data & Signal Assignment

The following tables summarize the expected quantitative NMR data for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid in DMSO-d₆.

Table 1: ¹H NMR Assignments
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.00Broad Singlet-1H-COOH
7.05Doublet8.51HAr-H6 (ortho to H5)
6.75Doublet2.51HAr-H3 (meta to H5)
6.68Doublet of Doublets8.5, 2.51HAr-H5
3.72Singlet-3H-OCH₃
2.85Doublet of Doublets13.5, 6.51HC3-Hₐ (Diastereotopic)
2.60Doublet of Doublets13.5, 8.01HC3-H₆ (Diastereotopic)
2.55Multiplet-1HC2-H
2.25Singlet-3HAr-CH₃
1.05Doublet7.03HC2-CH₃
Table 2: ¹³C NMR Assignments
Chemical Shift (δ, ppm)Carbon TypeAssignment
177.5Quaternary (C=O)C1 (Carboxylic Acid)
158.0QuaternaryC4' (Ar-C-OCH₃)
137.5QuaternaryC2' (Ar-C-CH₃)
130.5CHC6' (Aromatic)
129.0QuaternaryC1' (Ar-C-CH₂)
115.5CHC3' (Aromatic)
111.0CHC5' (Aromatic)
55.0CH₃-OCH₃
39.5CHC2-CH
36.0CH₂C3-CH₂
19.5CH₃Ar-CH₃
16.5CH₃C2-CH₃
Table 3: Key 2D NMR Correlations
Proton SignalCOSY (1H-1H)HMBC (1H-13C Long Range)NOESY (Spatial)
C3-Hₐ / C3-H₆C2-HC1', C2', C6', C2, C1(C=O)Ar-CH₃, Ar-H6, C2-H
C2-HC3-H₂, C2-CH₃C1(C=O), C3, C1'C3-H₂, C2-CH₃
Ar-CH₃-C1', C2', C3'C3-H₂, Ar-H3
-OCH₃-C4'Ar-H3, Ar-H5
Ar-H5Ar-H6C1', C3', C4'-OCH₃, Ar-H6

Structural Elucidation Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6, 5-50 mg) H1 1D ¹H NMR (Proton Environments) Prep->H1 C13 1D ¹³C NMR (Carbon Framework) Prep->C13 COSY 2D COSY (Spin-Spin Coupling) H1->COSY HSQC 2D HSQC (1-Bond C-H) H1->HSQC HMBC 2D HMBC (Long-Range C-H) H1->HMBC NOESY 2D NOESY (Spatial Proximity) H1->NOESY C13->HSQC C13->HMBC Integrate Data Integration & Signal Assignment COSY->Integrate HSQC->Integrate HMBC->Integrate NOESY->Integrate Struct Structural Confirmation 3-(4-Methoxy-2-methylphenyl) -2-methylpropanoic acid Integrate->Struct

Figure 1: Comprehensive NMR structural elucidation workflow for substituted phenylpropanoic acids.

References

  • Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low- and High-Energy Tautomers. The Journal of Physical Chemistry A - ACS Publications. URL: [Link]

  • NMR Spectroscopy. MSU Chemistry. URL: [Link]

Sources

Application

Application Note: Advanced Formulation Strategies for the Oral Delivery of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

Executive Summary This application note details robust formulation strategies for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (hereafter referred to as MMPA ), a highly lipophilic weak acid. Given its physicochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details robust formulation strategies for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (hereafter referred to as MMPA ), a highly lipophilic weak acid. Given its physicochemical profile, MMPA exhibits dissolution-rate-limited absorption typical of Biopharmaceutics Classification System (BCS) Class II compounds. To overcome these barriers and ensure therapeutic bioavailability, this guide outlines two validated, scalable methodologies: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME) and a Self-Microemulsifying Drug Delivery System (SMEDDS) .

Physicochemical Profiling & Formulation Rationale

MMPA (CAS: 1534509-94-8) is a substituted propanoic acid derivative[1]. Its molecular architecture features a hydrophobic methoxy-methylphenyl ring and a carboxylic acid moiety, dictating a highly pH-dependent solubility profile.

  • Causality in Formulation: At gastric pH (1.2), the carboxylic acid is unionized, resulting in extreme hydrophobicity and negligible aqueous solubility. Upon transit to the intestinal environment (pH 6.8), ionization improves thermodynamic solubility, but the slow dissolution rate of the crystalline lattice often results in sub-therapeutic bioavailability.

  • Strategic Interventions:

    • ASD via HME: By converting the crystalline API into an amorphous state within a hydrophilic polymer matrix, we bypass the thermodynamic energy required to break the crystal lattice. This generates a supersaturated state in the gastrointestinal (GI) tract, driving passive diffusion across the enterocytes ()[2].

    • SMEDDS: Formulating MMPA into an isotropic mixture of oils, surfactants, and co-surfactants pre-solubilizes the drug. Upon aqueous dilution in the GI tract, it spontaneously forms a microemulsion (<50 nm droplets), maintaining the drug in a solubilized state and promoting lymphatic absorption pathways ()[3].

Table 1: Physicochemical Profile of MMPA

ParameterValue / EstimateImplication for Formulation
Molecular Formula C₁₂H₁₆O₃[1]Small molecule, suitable for high drug loading in polymer matrices.
Molecular Weight 208.25 g/mol [1]Favorable for lipid solubilization and membrane permeation.
Estimated pKa ~4.5pH-dependent solubility; unionized and insoluble in the stomach.
Estimated LogP ~2.8 - 3.2Highly lipophilic; ideal candidate for lipid-based nanosystems.
BCS Classification Class IIDissolution-rate limited; mandates solubility enhancement techniques.

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

Hot-Melt Extrusion (HME) is a solvent-free, continuous manufacturing process ideal for thermotolerant BCS Class II drugs ()[4].

Carrier Selection Rationale: Copovidone (PVP-VA 64) is selected as the primary polymeric carrier due to its excellent glass-forming ability and a glass transition temperature (Tg) of ~109°C, allowing extrusion at moderate temperatures (140–160°C) without degrading the carboxylic acid API[2]. D-α-Tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS) is incorporated as a plasticizer to lower the melt viscosity and as a precipitation inhibitor to maintain supersaturation during intestinal transit.

Table 2: ASD Formulation Matrix

ComponentFunction% w/w
MMPA Active Pharmaceutical Ingredient20.0%
Copovidone (PVP-VA 64) Amorphous Carrier / Matrix70.0%
Vitamin E TPGS Plasticizer / Precipitation Inhibitor10.0%
Step-by-Step HME Protocol
  • Milling and Blending: Co-mill MMPA, Copovidone, and TPGS using a conical mill to ensure a uniform particle size distribution (<250 µm). Blend in a V-blender for 15 minutes to ensure homogeneity.

  • Extruder Configuration: Utilize a co-rotating twin-screw extruder (e.g., 11 mm or 16 mm). Configure the screw profile with two kneading zones (forward and neutral) to provide sufficient dispersive and distributive mixing without generating excessive shear heating.

  • Temperature Profile: Set the barrel temperature zones from the feeding zone to the die as follows: 70°C / 120°C / 140°C / 140°C / 145°C. (Critical Note: The extrusion temperature must be kept above the Tg of the polymer-drug mix but strictly below the degradation temperature of MMPA).

  • Extrusion: Feed the blend at a constant rate (e.g., 0.5 kg/hr ) using a gravimetric feeder with a screw speed of 100 rpm.

  • Downstream Processing: Cool the extrudate rapidly using a chill roll to "freeze" the API in its amorphous state. Mill the brittle flakes into a fine powder suitable for downstream capsule filling or tableting.

Formulation Strategy 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

For highly lipophilic compounds, SMEDDS offers a thermodynamic advantage by presenting the drug in a pre-dissolved, ready-to-absorb lipidic nanosystem, bypassing the dissolution step entirely ()[5].

Excipient Selection Rationale: Capryol 90 (Propylene glycol monocaprylate) is chosen as the oil phase due to its high solubilizing capacity for lipophilic weak acids. Cremophor EL (Polyoxyl 35 castor oil) acts as the primary surfactant (HLB ~13.5) to promote rapid emulsification, while Transcutol HP (Diethylene glycol monoethyl ether) serves as a co-surfactant to lower interfacial tension, ensuring droplet sizes remain <50 nm upon aqueous dispersion[6].

Table 3: SMEDDS Formulation Matrix

ComponentFunction% w/w
MMPA Active Pharmaceutical Ingredient10.0%
Capryol 90 Oil Phase30.0%
Cremophor EL Hydrophilic Surfactant45.0%
Transcutol HP Co-surfactant / Solubilizer15.0%
Step-by-Step SMEDDS Protocol
  • Preparation of the Isotropic Vehicle: Accurately weigh Capryol 90, Cremophor EL, and Transcutol HP into a glass vial.

  • Homogenization: Vortex the mixture for 2 minutes and sonicate at 40°C for 15 minutes to ensure a single-phase, isotropic vehicle.

  • Drug Incorporation: Add MMPA (10% w/w) to the vehicle.

  • Solubilization: Stir the mixture magnetically at 500 rpm at 37°C for 24 hours until the API is completely dissolved, yielding a clear, transparent liquid.

  • Solidification (Optional but Recommended): To overcome the stability and capsule-compatibility issues of liquid SMEDDS, adsorb the liquid formulation onto a highly porous carrier (e.g., Neusilin US2) at a 1:1 (w/w) ratio. Blend until a free-flowing solid-SMEDDS (S-SMEDDS) powder is achieved[5].

In-Vitro Validation: Two-Stage Dissolution Protocol

To ensure these formulations are self-validating, a two-stage dissolution test is mandatory. This protocol mimics the physiological transit from the stomach to the small intestine, assessing both the release rate and the formulation's ability to prevent API precipitation (the "spring and parachute" effect).

Step-by-Step Protocol
  • Gastric Stage (0 - 120 min):

    • Apparatus: USP Apparatus II (Paddle), 75 rpm, 37°C.

    • Media: 500 mL of 0.1 N HCl (pH 1.2).

    • Procedure: Introduce the ASD or SMEDDS formulation (equivalent to 50 mg MMPA). Sample 5 mL at 15, 30, 60, and 120 minutes (replace with fresh media).

    • Self-Validation Check: The SMEDDS should form a fine dispersion immediately. The ASD may show limited release due to the insolubility of the polymer/drug at low pH, but it must not crystallize.

  • Intestinal Stage (120 - 240 min):

    • Media Adjustment: At 120 minutes, add 400 mL of concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to shift the pH to 6.8.

    • Procedure: Sample at 125, 135, 150, 180, and 240 minutes.

    • Self-Validation Check: A rapid spike in dissolution (supersaturation) should be observed. The success of the formulation is validated if the supersaturated state is maintained for >2 hours without a significant drop in concentration, proving the efficacy of TPGS (in ASD) or the microemulsion (in SMEDDS) in preventing precipitation.

Visualizations

G A API: MMPA (BCS Class II) B Physicochemical Profiling LogP ~3.0, pKa ~4.5 A->B C Solubility Challenge Poor Gastric Dissolution B->C D Strategy 1: ASD via HME (Polymer Matrix) C->D E Strategy 2: SMEDDS (Lipid Nanosystem) C->E F Mechanism: Crystal Lattice Disruption D->F G Mechanism: Pre-solubilization & Emulsification E->G

Fig 1. Formulation decision matrix for overcoming MMPA solubility limitations.

G S1 Liquid SMEDDS (MMPA + Oil + Surfactants) S2 Aqueous Dispersion (GI Tract Fluids) S1->S2 S3 Spontaneous Microemulsification (<50 nm Droplets) S2->S3 S4 Enhanced Permeation & Lymphatic Uptake S3->S4

Fig 2. Mechanistic pathway of SMEDDS spontaneous microemulsification and absorption.

References

  • Agrawal A.M., Dudhedia M.S., Zimny E. "Hot melt extrusion: Development of an amorphous solid dispersion for an insoluble drug from mini-scale to clinical scale." AAPS PharmSciTech. 2016;17:133-147. URL:[Link]

  • Bhujbal S.V., Mitra B., Jain U., Gong Y., Agrawal A., Kaliappan S., et al. "Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies." Acta Pharmaceutica Sinica B. 2021;11(8):2505-2536. URL:[Link]

  • Buya A.B., Beloqui A., Memvanga P.B., Préat V. "Self-Emulsifying Drug Delivery Systems: An Alternative Approach to Improve Brain Bioavailability of Poorly Water-Soluble Drugs through Intranasal Administration." Pharmaceutics. 2023;15(2):416. URL:[Link]

  • Krstić M., Medarević D., Đuriš J., Ibrić S. "Solidification of Self-Emulsifying Drug Delivery Systems as a Novel Approach to the Management of Uncomplicated Malaria." Pharmaceutics. 2022;14(2):248. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of sterically hindered, electron-rich aromatic derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of sterically hindered, electron-rich aromatic derivatives.

The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a classic two-step workflow: a Perkin condensation to form an α -methylcinnamic acid intermediate, followed by catalytic hydrogenation. However, the ortho-methyl group and para-methoxy group on the starting benzaldehyde create a "perfect storm" of steric hindrance and electronic deactivation.

This guide is designed to move beyond basic recipes. We will dissect the causality behind these bottlenecks and provide self-validating protocols to optimize your yields.

Mechanistic Workflow

SynthesisWorkflow A 4-Methoxy-2-methylbenzaldehyde + Propionic Anhydride B Perkin Condensation (Potassium Propionate, 150°C) A->B C 3-(4-Methoxy-2-methylphenyl) -2-methylacrylic acid B->C Step 1 D Catalytic Transfer Hydrogenation (5% Pd/C, Formic Acid, 65°C) C->D E 3-(4-Methoxy-2-methylphenyl) -2-methylpropanoic acid D->E Step 2

Two-step synthesis workflow: Perkin condensation followed by catalytic transfer hydrogenation.

Troubleshooting & FAQs: The Perkin Condensation

Q: Why does the Perkin condensation of 4-methoxy-2-methylbenzaldehyde yield excessive tar and <30% of the desired intermediate? A: This is a kinetic bottleneck caused by dual-factor deactivation. First, the ortho-methyl group sterically shields the formyl carbon, restricting the trajectory of the attacking propionic anhydride enolate. Second, the para-methoxy group donates electron density into the aromatic ring via resonance, severely dampening the electrophilicity of the aldehyde[1]. When using standard sodium acetate, the basicity is insufficient to maintain a high concentration of the anhydride enolate. Prolonged heating to force the reaction inevitably leads to thermal degradation (tarring).

Q: How do I overcome this kinetic barrier to improve the yield? A: Substitute sodium acetate with potassium propionate . The potassium cation significantly increases the solubility and basicity of the system, accelerating the enolization of propionic anhydride. This single modification provides the necessary driving force to overcome the steric barrier, routinely improving yields to the 70–72% range[2].

Troubleshooting & FAQs: Catalytic Hydrogenation

Q: During the reduction of the intermediate 3-(4-Methoxy-2-methylphenyl)-2-methylacrylic acid, my reaction stalls at 50% conversion using H₂ gas. How can I drive it to completion? A: You are encountering mass-transfer limitations compounded by steric hindrance. The trisubstituted α,β -unsaturated double bond resists flat coordination onto the palladium surface. Solution: Transition from H₂ gas to a Catalytic Transfer Hydrogenation (CTH) system. Using formic acid as a hydrogen donor in the presence of a base (like KOH) generates highly active, surface-bound hydride species that bypass the gas-liquid phase barrier[3]. This method is highly efficient for sterically hindered cinnamic acid derivatives[4].

Q: How do I prevent the loss of the methoxy group (demethoxylation) during this reduction step? A: Over-reduction (hydrogenolysis) of the aryl-methoxy bond is triggered by overly active catalysts (e.g., Pearlman's catalyst, Pd(OH)₂) or excessive temperatures. Restrict your catalyst choice to standard 5% Pd/C and maintain the reaction temperature strictly at 65 °C. The CTH method with formic acid is highly chemoselective and prevents the cleavage of the methoxy ether[4].

Quantitative Optimization Data

The following table summarizes the causal impact of our optimized parameters against standard baseline conditions.

Reaction StepSubstrateReagents / CatalystTemp (°C)Time (h)Yield (%)
Baseline Perkin 4-Methoxy-2-methylbenzaldehydePropionic anhydride, NaOAc13024< 30
Optimized Perkin 4-Methoxy-2-methylbenzaldehydePropionic anhydride, KOPr 1501272
Baseline Reduction α -Methylcinnamic intermediate10% Pd/C, H₂ gas (1 atm)252445
Optimized Reduction α -Methylcinnamic intermediate5% Pd/C, Formic Acid / KOH 654> 95

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Optimized Perkin Condensation
  • Setup: In a flame-dried, 250 mL round-bottom flask equipped with a reflux condenser, combine 4-methoxy-2-methylbenzaldehyde (1.0 equiv), propionic anhydride (3.0 equiv), and freshly fused potassium propionate (1.5 equiv).

  • Reaction: Heat the vigorously stirred mixture to 150 °C using a silicone oil bath for 12 hours.

  • Workup: Cool the mixture to 80 °C and slowly pour it into 200 mL of vigorously stirred water to hydrolyze excess anhydride. Adjust the pH to 10 using 10% NaOH, extract organic impurities with ethyl acetate, and then acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the product.

  • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active aldehyde spot (R_f ~0.6) and the appearance of a highly polar acid spot (R_f ~0.2) validates conversion. Confirm via ¹H NMR: look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the vinylic proton (~7.8 ppm).

Protocol 2: Catalytic Transfer Hydrogenation (CTH)
  • Setup: Dissolve the 3-(4-Methoxy-2-methylphenyl)-2-methylacrylic acid intermediate (1.0 equiv) in a solvent mixture of THF and water (4:1).

  • Catalyst & Donor Addition: Add 5% Pd/C (5 mol% Pd). Slowly add a premixed solution of formic acid (5.0 equiv) and KOH (5.0 equiv) dropwise to avoid excessive effervescence.

  • Reaction: Heat the mixture to 65 °C for 4 hours under a nitrogen atmosphere.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate, acidify to pH 2, and extract the final propanoic acid product with ethyl acetate.

  • Validation Checkpoint: Take a reaction aliquot and perform ¹H NMR. The complete disappearance of the vinylic proton (~7.8 ppm) and the integration of the newly formed aliphatic multiplet (~2.8–3.0 ppm) provides a self-validating confirmation of complete reduction without over-reducing the aromatic ring.

References

  • Source: grokipedia.
  • Source: chemmethod.
  • Source: nih.
  • Source: acs.

Sources

Optimization

Technical Support Center: RP-HPLC Mobile Phase Optimization for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid .

As an arylpropanoic acid derivative, this analyte presents specific chromatographic challenges related to its ionizable carboxylic acid moiety and hydrophobic aromatic system. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and authoritative grounding.

Part 1: The Causality of Mobile Phase Selection

Before diagnosing chromatographic failures, it is critical to understand why specific mobile phase parameters dictate the behavior of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid.

  • Ionization Control (The pKa Rule): This molecule contains a carboxylic acid group with an estimated pKa of ~4.5. In RP-HPLC, if the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This dual-state interaction with the C18 stationary phase causes severe peak broadening and split peaks. By suppressing ionization using an acidic modifier (pH < 2.5), we force >98% of the analyte into its unionized state, maximizing hydrophobic retention and peak symmetry[1].

  • Solvation and Selectivity: The molecule features a methoxy group and two methyl groups on the phenyl ring. Acetonitrile (MeCN) acts as an aprotic modifier that disrupts hydrophobic interactions efficiently, yielding sharper peaks and lower backpressure[2]. Methanol (MeOH), being protic, can engage in hydrogen bonding with the methoxy oxygen, offering an alternative selectivity vector if co-eluting impurities are present.

Part 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid. How do I fix this?

  • Root Cause: Peak tailing for acidic compounds is often caused by secondary interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica support of the column, or insufficient buffering capacity in the mobile phase.

  • Solution: First, ensure your aqueous mobile phase contains at least 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to keep silanols fully protonated (neutral)[2]. If tailing persists, switch to a highly end-capped column or introduce a volatile buffer. Using 25 mM ammonium acetate adjusted to pH 4.5 has been shown to effectively stabilize related 2-arylpropanoic acid derivatives during elution[3].

Q2: My retention times are drifting between injections. What is the mechanism behind this, and how can I stabilize it?

  • Root Cause: Retention time drift for carboxylic acids usually stems from inadequate buffering capacity leading to micro-fluctuations in pH, or incomplete column re-equilibration between gradient runs.

  • Solution: Pure water with a trace acid might not offer enough buffering capacity if the sample matrix is highly alkaline. Transition to a formal buffer system (e.g., 10-20 mM potassium phosphate buffer at pH 2.5 for UV detection). Furthermore, ensure a minimum of 10 column volumes (CV) of equilibration time between gradient runs.

Q3: Should I use Isocratic or Gradient elution for this compound?

  • Root Cause/Logic: While the pure Active Pharmaceutical Ingredient (API) can be eluted isocratically, synthetic intermediates or degradation products often span a wide polarity range.

  • Solution: Start with a generic gradient (e.g., 10% to 90% MeCN over 15 minutes)[1]. If the analyte elutes at a specific organic concentration (e.g., 45% MeCN) and no late-eluting impurities are present, you can transfer to an isocratic method at 40-45% MeCN for higher throughput.

Part 3: Step-by-Step Self-Validating Protocol

This protocol establishes a baseline gradient method with built-in validation checks to ensure system integrity before a single sample is injected.

Phase 1: Preparation & Validation
  • Aqueous Phase (Solvent A): Measure exactly 1000 mL of LC-MS grade H₂O into a clean borosilicate glass bottle. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

    • Self-Validation Check: Calibrate a pH meter using pH 2.0 and 4.0 standards. Measure Solvent A. The pH must read 2.7 ± 0.1. If it exceeds 2.8, discard and remake to prevent partial ionization of the analyte.

  • Organic Phase (Solvent B): Measure 1000 mL of LC-MS grade Acetonitrile (MeCN). Add 1.0 mL of Formic Acid.

    • Self-Validation Check: Perform a visual inspection against a white background; the solution must be 100% optically clear with no particulate matter. Sonicate both solvents for 10 minutes to degas.

Phase 2: Chromatographic Execution
  • System Priming: Purge all HPLC lines with the new solvents for 5 minutes at 5.0 mL/min to clear previous buffers.

  • Column Equilibration: Install a high-density end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Equilibrate at 1.0 mL/min with 10% Solvent B for 15 minutes.

    • Self-Validation Check: Monitor the UV baseline at 254 nm. The baseline delta must be < 1 mAU/min before proceeding.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Focuses the analyte at the column head)

    • 2.0 - 12.0 min: 10% → 80% B (Linear elution of the target and impurities)

    • 12.0 - 14.0 min: 80% B (Column wash)

    • 14.0 - 14.1 min: 80% → 10% B

    • 14.1 - 20.0 min: 10% B (Re-equilibration)

Phase 3: System Suitability Testing (SST)
  • Injection: Inject 10 µL of a 0.1 mg/mL reference standard prepared in 50:50 Water:MeCN.

    • Self-Validation (Acceptance Criteria):

      • Retention Time %RSD (n=5) ≤ 0.5%

      • Tailing Factor (Tf) ≤ 1.5

      • Theoretical Plates (N) ≥ 5,000

Part 4: Quantitative Data Summary

VariableParameterChromatographic ImpactCausality / Mechanism
pH Control 0.1% Formic Acid (pH ~2.7)Sharp peaks, stable RTSuppresses ionization of the carboxylic acid (pKa ~4.5), ensuring 100% hydrophobic interaction.
Buffer 25 mM NH₄OAc (pH 4.5)Reduces severe tailingMasks active silanol sites on the stationary phase; provides ionic strength to stabilize the analyte.
Organic Modifier Acetonitrile (MeCN)Lower backpressure, high efficiencyAprotic nature rapidly disrupts hydrophobic interactions; low viscosity improves mass transfer.
Organic Modifier Methanol (MeOH)Altered selectivityProtic nature allows hydrogen bonding with the analyte's methoxy group, resolving specific co-eluting impurities.
Column Temp 30°C vs 40°CDecreased RT at higher tempHigher temperature reduces mobile phase viscosity and increases analyte diffusivity, sharpening peaks.

Part 5: Logical Workflow Diagram

MobilePhaseOptimization Start Start Optimization: 3-(4-Methoxy-2-methylphenyl) -2-methylpropanoic acid Check_pKa Assess Analyte pKa (Approx. 4.5) Start->Check_pKa Set_pH Set Aqueous Phase pH Use 0.1% FA (pH ~2.7) Check_pKa->Set_pH Rule: pH < pKa - 1.5 Org_Modifier Select Organic Phase (MeCN + 0.1% FA) Set_pH->Org_Modifier Run_Gradient Execute Scouting Gradient (10% to 90% MeCN) Org_Modifier->Run_Gradient Evaluate Evaluate Peak Symmetry & Retention Run_Gradient->Evaluate Tailing Issue: Peak Tailing? Evaluate->Tailing Fix_Tailing Action: Switch to Buffer (25 mM NH4OAc, pH 4.5) Tailing->Fix_Tailing Yes Drift Issue: RT Drift? Tailing->Drift No Fix_Tailing->Run_Gradient Fix_Drift Action: Increase Equilibration or Buffer Capacity Drift->Fix_Drift Yes Success Method Validated (SST Passed) Drift->Success No Fix_Drift->Run_Gradient

Logical decision tree for optimizing the mobile phase of arylpropanoic acid derivatives.

References

  • Optimization of Naringenin and p-Coumaric Acid Hydroxylation Using the Native E. coli Hydroxylase Complex, HpaBC Source: Ovid URL:2

  • Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid Source: ACS Omega URL:3

  • Pyrrolidine-2,3-diones: Heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms Source: RSC URL:1

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

Welcome to the Application Scientist Support Center. 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a complex phenylpropanoic acid derivative.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a complex phenylpropanoic acid derivative. Due to its electron-rich aromatic ring, benzylic positions, and propanoic acid moiety, it shares degradation vulnerabilities with well-known NSAIDs like naproxen and ibuprofen.

This guide provides field-proven, mechanistically grounded solutions to prevent degradation in solution, ensuring the integrity of your drug development assays.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my compound losing assay purity over time in an aqueous buffer? A: Aqueous buffers, especially around neutral pH, are highly susceptible to microbial contamination and transition-metal-catalyzed auto-oxidation. Phenylpropanoic acid derivatives are known carbon sources for environmental bacteria, which initiate degradation via CoA-ligases and subsequent ring cleavage[1]. Furthermore, trace iron or copper in buffers can trigger Fenton-like radical generation, leading to benzylic hydroxylation[2].

  • The Causality: Trace metals catalyze the conversion of dissolved oxygen into highly reactive hydroxyl radicals (•OH). These radicals preferentially attack the electron-rich benzylic positions (the methyl groups) of your compound.

  • Self-Validating Solution: Filter sterilize your buffer (0.22 µm) and add 1 mM EDTA to chelate trace metals. Validation step: Run a parallel control spiked with 10 µM FeSO₄; if the EDTA-treated sample remains stable while the spiked sample degrades, metal-catalyzed oxidation is confirmed.

Q2: I am observing a mass shift of -14 Da or +16 Da in my LC-MS analysis. What are these impurities? A: A -14 Da mass shift is the classic signature of O-demethylation (conversion of the -OCH₃ group to a phenol, -OH). This is a primary oxidative degradation pathway for methoxy-aromatic compounds like naproxen[3]. A +16 Da shift indicates hydroxylation, typically occurring at the benzylic ortho-methyl or alpha-methyl positions due to radical attack[4].

  • The Causality: The methoxy oxygen donates electron density into the phenyl ring, making the para/ortho positions highly reactive to electrophilic oxygen species.

  • Self-Validating Solution: Purge your solvents with Argon for 15 minutes to displace dissolved oxygen. Validation step: Verify the purge efficacy using a dissolved oxygen (DO) meter (target <0.5 mg/L DO) before dissolving your API.

Q3: How does light exposure affect the stock solution stability? A: Aromatic propanoic acids exhibit significant photolability. UV and visible light irradiation induces homolytic cleavage, leading to photodecarboxylation (loss of CO₂, a -44 Da mass shift) and subsequent formation of alkyl-aromatic byproducts[5][6].

  • The Causality: The aromatic ring acts as a chromophore, absorbing UV light (<400 nm). This excitation energy is transferred to the adjacent propanoic acid chain, destabilizing the C-COOH bond.

  • Self-Validating Solution: Store solutions in amber glass vials. Validation step: Place one clear vial and one foil-wrapped vial on the benchtop for 24 hours. If only the clear vial degrades, photodecarboxylation is the definitive root cause.

Section 2: Quantitative Degradation Profiling

To assist in rapid LC-MS/MS identification, the following table summarizes the primary degradation pathways, their kinetic triggers, and the required interventions.

Degradation PathwayPrimary TriggerLC-MS SignaturePreventative Intervention
O-Demethylation Oxidative Stress (ROS)-14 Da (Loss of CH₂)Argon sparging, Antioxidants (e.g., BHT)
Benzylic Hydroxylation Trace Metals (Fenton)+16 Da (Addition of O)1 mM EDTA, Metal-free buffers
Photodecarboxylation UV/Visible Light-44 Da (Loss of CO₂)Amber vials, Actinic shielding
Microbial Cleavage Bacterial ContaminationMultiple minor fragments0.22 µm filtration, Sterile glassware

Section 3: Mechanistic Pathways & Workflows

Pathway Parent 3-(4-Methoxy-2-methylphenyl)- 2-methylpropanoic acid ROS Hydroxyl Radicals (•OH) Trace Metals / O2 Parent->ROS UV UV/Vis Light (Photolysis) Parent->UV Microbes Bacterial Enzymes (e.g., CoA-ligase) Parent->Microbes Demethyl O-Demethylation (-14 Da, Phenol formation) ROS->Demethyl Hydroxyl Benzylic Hydroxylation (+16 Da) ROS->Hydroxyl Decarbox Photodecarboxylation (-44 Da, CO2 loss) UV->Decarbox Cleavage Ring Cleavage (Gentisate/Catechol Pathway) Microbes->Cleavage

Mechanistic degradation pathways of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid.

Troubleshooting Start Issue: Loss of API in Solution CheckLCMS Run LC-MS Analysis Start->CheckLCMS Mass14 Mass Shift: -14 Da (O-Demethylation) CheckLCMS->Mass14 Mass16 Mass Shift: +16 Da (Hydroxylation) CheckLCMS->Mass16 Mass44 Mass Shift: -44 Da (Decarboxylation) CheckLCMS->Mass44 Action1 Sparge with Argon Add 1 mM EDTA Mass14->Action1 Mass16->Action1 Action2 Use Amber Vials Actinic Shielding Mass44->Action2

Troubleshooting workflow for identifying and resolving solution instability.

Section 4: Validated Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol utilizes a self-validating approach to eliminate oxidative, photolytic, and microbial degradation vectors.

  • Solvent Preparation: Prepare the desired aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Add EDTA to a final concentration of 1 mM to sequester trace transition metals.

  • Deoxygenation: Sparge the buffer with high-purity Argon gas for 15–20 minutes. Self-Validation: Use a DO meter to confirm dissolved oxygen is <0.5 mg/L.

  • Sterilization: Pass the deoxygenated buffer through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, pre-weighed amber glass vial.

  • Dissolution: In a low-light environment, weigh the 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid and dissolve it in the prepared buffer. If a co-solvent is needed, use Argon-sparged HPLC-grade DMSO (up to 5% v/v).

  • Storage: Blanket the headspace of the vial with Argon before sealing with a PTFE-lined cap. Store at 4°C.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Use this protocol to validate that your HPLC/LC-MS analytical method is "stability-indicating" (capable of resolving the parent peak from all degradation products).

  • Acid/Base Hydrolysis: Prepare two 1 mg/mL solutions of the compound. To one, add 0.1 N HCl; to the other, add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 6 hours. Expected Result: Formation of +16 Da (hydroxylated) and -14 Da (demethylated) peaks.

  • Photolytic Stress: Place a 1 mg/mL solution in a clear quartz vial under a UV lamp (254 nm / 365 nm) for 4 hours. Expected Result: Formation of a -44 Da (decarboxylated) peak.

  • Analysis: Inject all stressed samples alongside a freshly prepared control. Ensure baseline resolution (Rs > 1.5) between the parent compound and all generated impurities.

Section 5: References

1.[1] Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PubMed Central (PMC). URL: [Link] 2.[3] Suggested metabolic pathway for the degradation of naproxen by Amycolatopsis sp. Poz14. ResearchGate. URL: [Link] 3.[2] Efficient degradation of naproxen by persulfate activated with zero-valent iron: performance, kinetic and degradation pathways. Water Science & Technology. URL: [Link] 4.[5] Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. PubMed Central (PMC). URL: [Link] 5.[4] Removal of Ibuprofen via the O3/H2O2 Oxidation System: Performance, Degradation Mechanism, and Toxicity Evaluation. MDPI. URL: [Link] 6.[6] Photocatalytic degradation of ibuprofen on titanium oxide nanoparticles: insights into degradation kinetics, mechanisms, thermodynamics, pathways, and toxicity. RSC Advances. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

Welcome to the Advanced NMR Troubleshooting Guide. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with complex spectral overlap.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with complex spectral overlap. Here, we address the specific nuclear magnetic resonance (NMR) challenges presented by 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid and provide field-proven, self-validating protocols to achieve unambiguous structural elucidation.

I. Diagnostic Workflow & Logical Causality

The molecule presents two distinct domains of severe signal overlap:

  • The Aliphatic Chain (~2.2–3.1 ppm): The C2 carbon is a stereocenter, rendering the adjacent C3-CH2 protons diastereotopic (magnetically inequivalent). These protons couple to each other (geminal) and to the C2-CH proton (vicinal), creating a highly complex ABX spin system that frequently overlaps with the Ar-CH3 singlet.

  • The Aromatic Ring (~6.7–7.1 ppm): The electron-donating effects of the methoxy (-OCH3) and methyl (-CH3) groups create similar electron densities at the H3 and H5 positions, often collapsing their signals into an unreadable multiplet.

Workflow Start 1H NMR Overlap Detected 3-(4-Methoxy-2-methylphenyl) -2-methylpropanoic acid Decision Identify Overlap Domain Start->Decision Aromatic Aromatic Region (~6.7-7.1 ppm) H3, H5, H6 Overlap Decision->Aromatic Aliphatic Aliphatic Region (~2.2-3.1 ppm) Diastereotopic CH2 / CH / CH3 Decision->Aliphatic ASIS Protocol 1: ASIS (Switch to C6D6) Aromatic->ASIS Differential Shielding HSQC Protocol 2: 2D HSQC/HMBC (13C Dispersion) Aromatic->HSQC Carbon Correlation Aliphatic->HSQC Separate by 13C Shift PSYCHE Protocol 3: Pure Shift (PSYCHE) (J-Coupling Suppression) Aliphatic->PSYCHE Collapse Multiplets Resolved Signals Resolved for Structural Verification ASIS->Resolved HSQC->Resolved PSYCHE->Resolved

Caption: Decision matrix for resolving NMR signal overlap based on the affected molecular domain.

II. Frequently Asked Questions (FAQs)

Q1: Why does the aliphatic region (2.5–3.1 ppm) appear as an unresolved "blob" rather than distinct multiplets? A: This is caused by the convergence of homonuclear scalar couplings ( J -couplings) and tight chemical shifts. The C2 chiral center forces the C3-CH2 protons into a diastereotopic state. They undergo geminal coupling ( 2J≈13−15 Hz) and vicinal coupling to the C2-CH proton ( 3J≈6−8 Hz). Because the chemical shifts of the CH2 protons, the CH proton, and the Ar-CH3 group all naturally resonate between 2.2 and 3.1 ppm, their multiplet structures interleave.

Q2: How can I differentiate the H3 and H5 aromatic protons when they overlap at ~6.7 ppm? A: When standard 1D 1 H NMR in CDCl 3​ fails to resolve H3 and H5, you should leverage the Aromatic Solvent-Induced Shift (ASIS) effect. By switching the solvent to Benzene-d6 (C 6​ D 6​ ), the highly anisotropic benzene molecules form transient, geometry-dependent collision complexes with the polar moieties of your molecule (the carboxylic acid and the methoxy group). This induces differential shielding, pulling the overlapping signals apart[1].

Q3: Why should I choose PSYCHE over standard 1D 13 C NMR for resolving the aliphatic chain? A: While 13 C NMR provides excellent dispersion, it suffers from low sensitivity due to the 1.1% natural abundance of Carbon-13. PSYCHE (Pure Shift Yielded by Chirp Excitation) is a 1 H-detected experiment that suppresses homonuclear J -coupling, collapsing all multiplets into sharp singlets[2]. This provides the dispersion of a 13 C spectrum but retains the high sensitivity of proton detection, reducing the number of overlapping signals by nearly an order of magnitude[3].

III. Quantitative Data Summary

The following table summarizes the expected diagnostic signatures and the theoretical impact of applying ASIS to resolve overlap in this specific molecule.

Table 1: Representative Chemical Shifts & Overlap Resolution Strategies

Proton EnvironmentExpected Shift (CDCl 3​ )MultiplicityOverlap RiskOptimal Resolution Strategy
Ar-OCH 3​ ~3.80 ppmSingletLowN/A
Ar-CH 3​ ~2.30 ppmSingletModerate2D HSQC / PSYCHE
Chain -CH 3​ ~1.15 ppmDoubletLowN/A
Chain -CH- ~2.65 ppmMultipletHigh PSYCHE (Collapses to singlet)
Chain -CH 2​ - ~2.75 & 2.95 ppmAB of ABXHigh 2D HSQC (Correlates to same 13 C)
Ar-H3 / H5 ~6.75 ppmOverlappingHigh ASIS (C 6​ D 6​ induces Δδ separation)
Ar-H6 ~7.05 ppmDoubletModerateASIS / 2D HMBC

IV. Troubleshooting Guides & Methodologies

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) for Aromatic Deconvolution

Mechanism of Action: When dissolved in an anisotropic solvent like C 6​ D 6​ , the solvent molecules align preferentially with the dipole moment of the solute. Protons located above or below the plane of the solvent's aromatic ring experience shielding (shifting upfield), while those in the plane experience deshielding[1]. This differential effect breaks the accidental equivalence of H3 and H5.

Step-by-Step Methodology:

  • Sample Recovery: Evaporate the CDCl 3​ from your existing NMR sample using a gentle stream of high-purity N 2​ gas until a dry film/powder remains.

  • Solvent Exchange: Re-dissolve the sample in 0.6 mL of anhydrous Benzene-d6 (100 atom % D).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., zg30 on Bruker systems) with 16 scans.

  • Validation: Calculate Δδ(ASIS)=δ(CDCl3​)−δ(C6​D6​) . A successful ASIS effect will yield a Δδ of 0.1 to 0.6 ppm, separating the H3 and H5 signals into distinct doublets[1].

Protocol 2: 2D HSQC for Aliphatic Dispersion

Mechanism of Action: Heteronuclear Single Quantum Coherence (HSQC) resolves 1 H overlap by spreading the proton signals across a second dimension based on the chemical shift of the directly attached 13 C nucleus[4]. Because the diastereotopic C3-CH 2​ protons are attached to the same carbon, they will align vertically at the same 13 C frequency, instantly distinguishing them from the C2-CH proton.

Step-by-Step Methodology:

  • Preparation: Ensure a sample concentration of at least 15–20 mg in 0.6 mL deuterated solvent.

  • Tuning: Rigorously tune and match the probe for both 1 H and 13 C channels to maximize polarization transfer efficiency.

  • Parameter Setup: Load a gradient-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.2). Set the 1JCH​ coupling constant to 145 Hz.

  • Resolution Optimization: Set the number of increments in the indirect dimension (TD1) to a minimum of 256. This is critical; insufficient TD1 will result in poor carbon resolution, negating the purpose of the 2D experiment[4].

  • Validation: Process the data using a squared sine-bell window function. The diastereotopic CH 2​ protons will appear as two distinct cross-peaks sharing the exact same F1 ( 13 C) coordinate.

Protocol 3: Pure Shift NMR (PSYCHE) for Multiplet Collapse

Mechanism of Action: PSYCHE utilizes a pair of low-flip-angle, frequency-swept chirp pulses applied simultaneously with a weak spatial field gradient[5]. This slice-selective excitation refocuses chemical shifts while bypassing homonuclear J -coupling evolution. The result is a pseudo-2D matrix that is reconstructed into a 1D spectrum where all multiplets are collapsed into singlets[6],[3].

Step-by-Step Methodology:

  • Baseline Acquisition: Run a standard 1D 1 H spectrum to determine the exact Spectral Width (SW) and optimize the Receiver Gain (RG).

  • Sequence Loading: Load the PSYCHE pulse sequence (e.g., psyche on Bruker spectrometers).

  • Pulse Configuration: Set the chirp pulse duration (typically 15–30 ms) and ensure the flip angle is kept small (10–20°) to maintain spectral purity[2].

  • Chunking Parameters: Set the number of chunks (TD1) to 16 or 32. Causality note: TD1 determines the limiting resolution of the final spectrum. A higher TD1 improves resolution but increases acquisition time[3].

  • Acquisition & Reconstruction: Execute the pseudo-2D acquisition. Once complete, use the dedicated processing macro (e.g., pshift) to concatenate the chunks into a single, J -decoupled 1D Free Induction Decay (FID)[3].

  • Validation: Process the reconstructed FID with standard exponential line broadening (LB = 1.0 Hz). The complex 2.5–3.1 ppm region will now appear as three distinct, easily integrable singlets corresponding to the Ar-CH 3​ , the CH 2​ group, and the CH proton.

V. References

  • Pure Shift NMR - PSYCHE. UCSD SSPPS NMR Facility. Available at:

  • PSYCHE Pure Shift NMR Spectroscopy. Department of Chemistry, University of Oxford. Available at:

  • Pure Shift 1H NMR - PSYCHE. University of Ottawa NMR Facility Blog. Available at:

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Thieme Connect. Available at:

  • Pure Shift NMR. University of Wyoming NMR Facility. Available at:

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at:

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid Production

For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of 3-(4-Methoxy-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid synthesis. As a Senior Application Scientist, this document is structured to address the practical challenges encountered in transitioning from laboratory-scale experiments to pilot and manufacturing-scale production. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

A plausible and common synthetic route for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid involves a multi-step process, likely beginning with a Friedel-Crafts reaction, followed by subsequent modifications to build the propanoic acid side chain. A potential pathway is outlined below:

Synthesis_Pathway A 1-Methoxy-3-methylbenzene C 1-(4-Methoxy-2-methylphenyl)propan-1-one A->C Friedel-Crafts Acylation (AlCl3) B Acylating Agent (e.g., Propionyl Chloride) B->C E 1-(4-Methoxy-2-methylphenyl)propan-1-ol C->E Reduction D Reducing Agent (e.g., NaBH4) D->E G 1-(1-Chloroethyl)-4-methoxy-2-methylbenzene E->G Halogenation F Halogenating Agent (e.g., SOCl2) F->G I Grignard Reagent G->I Grignard Formation H Grignard Formation (Mg, THF) H->I K 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid I->K Carboxylation J CO2 Quench J->K

Caption: Plausible synthetic route for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Reaction & Synthesis

Q1: The Friedel-Crafts acylation step is giving low yields and a mixture of regioisomers upon scale-up. What are the likely causes and how can I improve this?

A1: Low yields and poor regioselectivity in Friedel-Crafts acylations are common scale-up challenges. The primary reasons often relate to mass and heat transfer limitations, as well as catalyst deactivation.

  • Causality:

    • Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration. This can promote side reactions and the formation of undesired isomers. The inherent electronic properties of the substituted benzene ring favor acylation at specific positions, but poor reaction control can override these selectivities.[1]

    • Catalyst Deactivation: Lewis acids like AlCl₃ are sensitive to moisture. On a larger scale, the increased surface area of equipment and larger volumes of reagents increase the risk of water contamination, leading to catalyst deactivation.[2]

    • Substrate/Product Complexation: The ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it from the reaction. In large-scale batch processes, this can be more pronounced.[3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Purge the reactor with an inert gas (Nitrogen or Argon) before and during the reaction.

    • Optimize Catalyst Loading and Addition: While stoichiometric amounts of Lewis acids are often used, on a larger scale, it may be beneficial to use a slight excess to account for minor deactivation. Consider adding the catalyst in portions or as a solution to better control the initial exotherm.

    • Improve Agitation: Use an appropriate impeller design and agitation speed to ensure good mixing. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to predict and optimize mixing in large reactors.[4]

    • Temperature Control: Maintain a consistent and controlled temperature. The reduced surface-area-to-volume ratio in larger reactors makes heat removal more challenging.[5] Ensure your cooling system is adequate for the scale of the reaction.

    • Consider Alternative Catalysts: Explore the use of more robust or recyclable catalysts, such as supported catalysts or milder Lewis acids, which can sometimes offer better performance and easier handling on a larger scale.

Q2: During the Grignard reaction step, I'm observing a delayed initiation followed by a dangerous exotherm, and the yield of the desired carboxylic acid is low. How can this be controlled?

A2: Grignard reactions are notoriously sensitive and their initiation can be challenging to control during scale-up, posing significant safety risks.[6]

  • Causality:

    • Passivation of Magnesium: The surface of the magnesium turnings can be coated with a layer of magnesium oxide or hydroxide, which prevents the reaction from starting.

    • Accumulation of Alkyl Halide: If the reaction does not initiate promptly, the continuous addition of the alkyl halide leads to its accumulation. Once the reaction does start, the large amount of accumulated reactant can lead to a violent, uncontrolled exotherm (thermal runaway).[7][8]

    • Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide. This is more prevalent with poor mixing and localized high concentrations of the alkyl halide.[6]

  • Troubleshooting & Safety Protocols:

    • Magnesium Activation: Before starting the reaction, activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium in the dry solvent under gentle heating.

    • Controlled Addition: Add a small portion of the alkyl halide initially and wait for a noticeable exotherm or a color change, indicating that the reaction has started. Once initiated, add the remaining alkyl halide at a rate that maintains a controllable reaction temperature.[9]

    • Real-Time Monitoring: Employ in-process analytical tools like reaction calorimetry (RC1) or FTIR spectroscopy to monitor the reaction progress and the concentration of reactants in real-time. This allows for the early detection of a stalled reaction and prevents the dangerous accumulation of the alkyl halide.[8]

    • Reverse Addition: In some cases, adding the magnesium to a solution of the alkyl halide (reverse addition) can provide better control, although this is less common.

    • Quenching: The carboxylation step (quenching with CO₂) should be done carefully. Introduce dry CO₂ gas above the surface of the Grignard reagent solution with vigorous stirring, or pour the Grignard solution onto crushed dry ice. Ensure the temperature is kept low during this step to minimize side reactions.

Grignard_Troubleshooting Start Grignard Reaction Scale-Up Issue1 Delayed Initiation / Runaway Exotherm Start->Issue1 Issue2 Low Yield of Carboxylic Acid Start->Issue2 Cause1a Magnesium Passivation Issue1->Cause1a Cause1b Alkyl Halide Accumulation Issue1->Cause1b Solution1a Activate Mg (Iodine, 1,2-dibromoethane) Cause1a->Solution1a Solution1b Controlled Addition & Real-Time Monitoring Cause1b->Solution1b Cause2a Wurtz Coupling Issue2->Cause2a Cause2b Inefficient CO2 Quench Issue2->Cause2b Solution2a Improve Mixing & Control Addition Rate Cause2a->Solution2a Solution2b Low Temperature & Efficient CO2 Delivery Cause2b->Solution2b

Caption: Troubleshooting decision tree for Grignard reaction scale-up.

Purification & Impurities

Q3: I am struggling with the purification of the final product. The crystallization is inconsistent, and I have persistent impurities. What strategies can I employ?

A3: Purification of carboxylic acids can be challenging due to their polarity and potential to form stable emulsions during workup.

  • Causality:

    • Impurity Profile: The impurities present will dictate the best purification strategy. Common impurities can include starting materials, byproducts from side reactions (e.g., Wurtz coupling products), and residual solvents.[10][11]

    • Crystallization Kinetics: The rate of cooling, solvent system, and presence of impurities can all affect the crystal form (polymorphism) and purity of the final product.[12]

    • Emulsion Formation: During acidic or basic workups, the carboxylic acid salt can act as a surfactant, leading to the formation of stable emulsions that are difficult to break.

  • Purification Strategies:

    • Acid-Base Extraction: A classic and effective method for purifying carboxylic acids is to dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate, sodium hydroxide).[13] The aqueous layer containing the carboxylate salt is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified to precipitate the pure carboxylic acid, which is then extracted into a fresh organic solvent.[13]

    • Crystallization Optimization:

      • Solvent Screening: Experiment with different solvent systems (e.g., toluene, heptane/ethyl acetate mixtures, water/alcohol mixtures) to find conditions that provide good solubility at high temperatures and poor solubility at low temperatures.

      • Controlled Cooling: Implement a controlled cooling profile to promote the growth of larger, purer crystals. Crash cooling often traps impurities.

      • Seeding: Use a small amount of pure product as seed crystals to induce crystallization and potentially control the crystal form.[12]

    • Alternative Purification Methods:

      • Progressive Freeze Purification: This technique involves controlled cooling to crystallize the desired acid while impurities remain in the liquid phase. It can be a good alternative to distillation for thermally sensitive compounds.[14]

      • Co-crystallization: Forming a co-crystal with a suitable co-former can sometimes improve the physical properties of the API and facilitate purification.[15]

Q4: What are the likely impurities I should be looking for, and how can I characterize them?

A4: A thorough understanding of your impurity profile is crucial for developing a robust manufacturing process.

  • Potential Impurities from the Synthetic Route:

    • Starting Materials: Unreacted 1-methoxy-3-methylbenzene and other early-stage reagents.

    • Friedel-Crafts Byproducts: Regioisomers of the acylated product.

    • Grignard Byproducts: The Wurtz coupling product (a dimer of the alkyl group) and benzene (from the reaction of the Grignard reagent with any trace water).

    • Over-alkylation/acylation products: If the reaction conditions are not well-controlled.

  • Characterization Techniques:

    • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and detecting impurities. Develop a stability-indicating method that can separate the API from all potential impurities and degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of unknown impurities, which provides clues to their structures.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the detailed structure of isolated impurities.

Potential Impurity Origin Analytical Method
RegioisomersFriedel-Crafts AcylationHPLC, LC-MS
Wurtz Coupling ProductGrignard ReactionGC-MS, LC-MS
Unreacted Starting MaterialsIncomplete ReactionHPLC, GC-MS
Residual SolventsWorkup & PurificationGC-Headspace
Process Safety & Handling

Q5: What are the major safety concerns when scaling up this synthesis, and what precautions should be taken?

A5: The scale-up of this synthesis involves several potentially hazardous steps that require careful planning and engineering controls.

  • Key Hazards:

    • Exothermic Reactions: Both the Friedel-Crafts acylation and the Grignard reaction are highly exothermic. A loss of cooling can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure.[5][16]

    • Flammable Solvents: The use of solvents like THF, diethyl ether, and toluene presents a significant fire and explosion risk.

    • Corrosive Reagents: Lewis acids (AlCl₃) and halogenating agents (SOCl₂) are corrosive and react violently with water.

    • Hydrogen Gas Evolution: Quenching of the Grignard reagent with water or acid will produce flammable hydrogen gas.

  • Safety Protocols:

    • Process Hazard Analysis (PHA): Before any scale-up, conduct a thorough PHA (e.g., a HAZOP study) to identify potential hazards and establish appropriate control measures.[4][17]

    • Reactor Design: Ensure the reactor is appropriately sized and has a cooling system capable of handling the heat load of the reaction. The vessel should also be equipped with pressure relief devices.

    • Inert Atmosphere: Maintain an inert atmosphere in the reactor, especially during the Grignard reaction, to prevent the ignition of flammable solvents.

    • Controlled Dosing: Use metering pumps for the controlled addition of highly reactive reagents.[8]

    • Emergency Preparedness: Have a clear plan for emergency situations, including loss of cooling, power failure, or unexpected exotherms. This should include access to emergency quenching agents and appropriate fire suppression systems.

    • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained to use appropriate PPE, including flame-retardant lab coats, safety glasses, and face shields.

Frequently Asked Questions (FAQs)

Q: Can I switch from batch to continuous processing for any of these steps?

A: Yes, certain steps are well-suited for continuous processing, which can offer significant advantages in terms of safety, consistency, and efficiency on a larger scale. The Grignard reaction, in particular, can be made much safer in a continuous flow reactor. This is because the reaction volume at any given time is very small, which minimizes the risk of a thermal runaway.[5][7]

Q: How do I handle the waste streams generated during this process?

A: The waste streams will primarily consist of aqueous solutions containing salts (from the neutralization and workup steps) and organic solvents. The aqueous waste may need to be neutralized before disposal. Organic waste streams should be collected and disposed of according to local environmental regulations, which may involve incineration or solvent recovery.

Q: What are the critical process parameters (CPPs) that I should monitor closely during scale-up?

A: The CPPs are the parameters that have the most significant impact on the quality of your final product. For this synthesis, they would likely include:

  • Temperature: For all reaction steps, especially the exothermic ones.

  • Addition Rates: For the addition of the acylating agent, alkyl halide, and quenching agents.

  • Agitation Speed: To ensure proper mixing and heat transfer.

  • Reaction Time: To ensure complete conversion and minimize byproduct formation.

  • Water Content: In reagents and solvents, especially for the Friedel-Crafts and Grignard steps.

Q: My final product has a slight yellow tint. What could be the cause and how can I remove it?

A: A yellow tint can be due to trace impurities, often highly conjugated organic molecules formed from side reactions at elevated temperatures. To address this:

  • Re-evaluate Reaction Conditions: Ensure reaction temperatures were not exceeded.

  • Charcoal Treatment: Before the final crystallization, consider treating a solution of the crude product with activated carbon. This can effectively adsorb colored impurities.

  • Recrystallization: Perform an additional recrystallization from a different solvent system.

References

  • Grignard Reaction Scale-up – 4 Steps to Control Development - METTLER TOLEDO. (n.d.). Retrieved from [Link]

  • Tuba, R., et al. (2016). Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production. Organic Process Research & Development.
  • Allgeier, A. M. (2012). Challenges in Catalysis Applied to Pharmaceutical Development. DuPont.
  • MacNair, A. J., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Hoelzer, B., et al. (2020). Safety aspects of the process control of Grignard reactions.
  • Hydrogenation in Pharmaceutical Intermediates | Risks & Solutions. (2026). Pharmaoffer.
  • Sperry, J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Moseley, J. D., & Kappe, C. O. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Chemical Brand Supported Through R&D Scale Up - Sigma-HSE. (n.d.). Retrieved from [Link]

  • Challenges in Catalysis for Pharmaceuticals and Fine Chemicals III: Platinum group metals in practical homogeneous catalysis. (2026).
  • How Progressive Freeze Purification Works for Carboxylic Acids. (2026). Altiras.
  • The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025).
  • Berglund, K. A., et al. (1991). Carboxylic acid purification and crystallization process.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Kryk, H., et al. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Semantic Scholar.
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026). Microinnova.
  • Ain, S., et al. (2021).
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). MDPI.
  • Essential Tips for Chemical Process Scale-Up. (n.d.). Scribd.
  • 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid. (2025).
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (n.d.).
  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
  • Yeh, K.-L., et al. (2022).
  • Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
  • Impurity Profiling of Anti-Inflamm
  • Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (n.d.). Benchchem.
  • Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw M
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing.
  • Chemical structures of the drug and the two impurities. (n.d.).
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PMC.
  • 3-(4-Methoxyphenyl)-2-methylpropanoic acid. (n.d.). PubChem.
  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.).
  • Preparation method of ibuprofen impurity N. (n.d.).
  • New Route of Synthesis of Some of the Related Substances of Ibuprofen and Sunitinib. (2022).
  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid. (n.d.). Appchem.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
  • Advanced drug development and manufacturing. (2001).
  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. (n.d.).
  • TDS. (n.d.).
  • 3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. (2008). PubMed.
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (n.d.). RSC Publishing.

Sources

Optimization

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

Welcome to the Advanced Application Support Center. This resource is designed for analytical scientists, DMPK researchers, and bioanalytical professionals troubleshooting liquid chromatography-tandem mass spectrometry (L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This resource is designed for analytical scientists, DMPK researchers, and bioanalytical professionals troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Because 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative, it is optimally ionized in Negative Electrospray Ionization (ESI-) mode to form [M-H]⁻ ions. However, ESI- is notoriously susceptible to matrix-induced ion suppression caused by endogenous biological components, particularly phospholipids [1]. This guide provides field-proven methodologies to diagnose, map, and eliminate these interferences.

Part 1: The Causality of Matrix Effects (Analyte Profiling)

To troubleshoot effectively, we must first understand the physicochemical behavior of the analyte. 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is moderately lipophilic. In a standard reversed-phase LC gradient (e.g., C18 column, water/acetonitrile with ammonium formate), it typically elutes in the mid-to-late organic phase.

Unfortunately, this elution window perfectly overlaps with endogenous glycerophosphocholines and lysophosphatidylcholines present in plasma and serum [2]. During the ESI process, these highly surface-active lipids outcompete the target propanoic acid derivative for space and charge at the surface of the electrospray droplet. As the lipids trap the analyte inside the droplet, it fails to transition into the gas phase, resulting in severe signal loss known as ion suppression [3].

Part 2: Troubleshooting Guides & FAQs

Q: I am using standard Protein Precipitation (PPT) with acetonitrile, but I am seeing a 60-70% drop in signal for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid in late-eluting plasma samples. How do I fix this? A: PPT effectively crashes out proteins but leaves nearly 100% of endogenous phospholipids in the supernatant [1]. Because your analyte co-elutes with these lipids, you are experiencing severe ion suppression. Solution: Switch your sample preparation to a Phospholipid-Depletion Solid Phase Extraction (SPE) . Modern depletion plates utilize a Zirconia (ZrO₂) coated silica stationary phase. The Zirconium atoms act as a strong Lewis acid, permanently binding the phosphate moieties (Lewis base) of the interfering lipids, while allowing your propanoic acid analyte to pass through unhindered [4].

Q: My stable-isotope-labeled internal standard (SIL-IS) is a deuterated analog (e.g., -d3 or -d4), but my standard curve is failing due to inconsistent matrix factor correction. Why is the IS not tracking the analyte? A: You are likely experiencing the deuterium isotope effect [6]. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-labeled counterparts. If 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid elutes on the steep edge of a phospholipid suppression zone, even a 0.05-minute retention time shift means the analyte and the IS are experiencing entirely different ionization environments. Solution: Flatten your chromatographic gradient to separate the analyte from the suppression zone, or switch to a ¹³C or ¹⁵N-labeled internal standard, which co-elutes perfectly without chromatographic isotope effects [6].

Q: How can I visually map exactly where the matrix suppression is happening during my 5-minute gradient? A: You must perform a Post-Column Infusion (PCI) experiment [3, 5]. By continuously infusing a neat solution of your analyte post-column while injecting a blank matrix extract, you can visualize the exact retention times where endogenous matrix components suppress the ESI- signal.

Part 3: Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

This self-validating protocol allows you to pinpoint the exact retention time of invisible matrix interferences [5].

  • Prepare Infusion Solution: Prepare a neat solution of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid at 100 ng/mL in 50:50 Mobile Phase A:B.

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume mixing tee placed directly between the LC analytical column outlet and the ESI source inlet.

  • Establish Baseline: Set the syringe pump flow rate to 10 µL/min. Start the mass spectrometer acquisition to establish a constant, flat baseline MS/MS signal for the [M-H]⁻ transition.

  • Matrix Injection: Inject 5 µL of a blank biological matrix extract (e.g., extracted human plasma without the analyte) onto the LC column and initiate your standard LC gradient.

  • Data Interpretation: Monitor the chromatogram. Any negative dips in the constant baseline indicate zones of ion suppression caused by eluting matrix components. Adjust your LC gradient so the analyte elutes outside these specific suppression windows.

Protocol B: Zirconia-Based Phospholipid Depletion Workflow

Use this method to physically remove the root cause of the matrix effect [4].

  • Precipitation: Aliquot 100 µL of plasma sample into a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins and disrupt protein-analyte binding.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.

  • Load Sorbent: Transfer the supernatant to a Zirconia-based phospholipid removal plate (e.g., HybridSPE or Captiva EMR-Lipid).

  • Elution: Apply a gentle vacuum (5-10 in Hg) to pull the sample through the sorbent. The Lewis acid-base interaction will trap the lipids.

  • Reconstitution: Evaporate the collected eluate under nitrogen gas at 40°C and reconstitute in 100 µL of initial mobile phase prior to LC-MS/MS injection.

Part 4: Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery and matrix factor (MF) of propanoic acid derivatives in human plasma. An MF of 1.0 indicates no matrix effect, while an MF < 0.8 indicates significant ion suppression.

Extraction MethodProtein RemovalPhospholipid RemovalAnalyte Recovery (%)Matrix Factor (MF)
Protein Precipitation (PPT) HighLow (<5%)85 - 95%0.45 (Severe Suppression)
Liquid-Liquid Extraction (LLE) HighModerate (~50%)70 - 80%0.75 (Moderate Suppression)
Standard SPE (Reversed-Phase) HighLow (Co-elution)85 - 90%0.60 (Moderate Suppression)
Phospholipid-Depletion SPE HighHigh (>95%)88 - 94%0.98 (Negligible Effect)

Part 5: System Workflows & Mechanistic Visualizations

Post-Column Infusion Diagnostic Setup

PCI_Setup LC LC System (Gradient Elution) Column Analytical Column (Blank Matrix Injection) LC->Column Mobile Phase Tee Mixing Tee Column->Tee Matrix Eluent Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte [M-H]- MS Mass Spectrometer (ESI- Source) Tee->MS Mixed Flow Data Chromatogram (Suppression Mapping) MS->Data Signal Output

Post-column infusion setup for mapping matrix suppression zones in LC-MS/MS.

Mechanism of ESI- Ion Suppression

ESI_Mechanism Droplet ESI Droplet Formation (High Surface Tension) Competition Surface Competition Analyte vs. Phospholipids Droplet->Competition Analyte Target Propanoic Acid (Pushed to interior) Competition->Analyte Low Affinity Lipids Endogenous Phospholipids (Occupy droplet surface) Competition->Lipids High Affinity Suppression Ion Suppression (Reduced [M-H]- gas-phase ions) Analyte->Suppression Neutralized/Trapped Lipids->Suppression Blocks Evaporation

Mechanism of ESI- ion suppression caused by phospholipid surface competition.

References

  • Agilent Technologies. Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup.
  • National Institutes of Health (NIH). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma.
  • ResolveMass Laboratories. The Impact of Matrix Effects on Mass Spectrometry Results.
  • American Pharmaceutical Review. Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
  • ACS Publications. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
  • National Institutes of Health (NIH). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis...
Troubleshooting

Technical Support Center: Strategies for Enhancing the Bioavailability of Poorly Soluble Drug Candidates

Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of drug candidat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of drug candidates, exemplified by compounds like 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid. While specific data on this particular molecule is not publicly available, its structure—a substituted aromatic carboxylic acid—is characteristic of compounds that often exhibit poor aqueous solubility, placing them in the Biopharmaceutics Classification System (BCS) Class II or IV.

This document provides a structured, question-and-answer-based approach to systematically diagnose and overcome bioavailability challenges for such compounds. We will delve into the mechanistic basis of common formulation strategies, provide actionable protocols, and offer troubleshooting advice grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lead compound, an aromatic carboxylic acid, shows excellent in vitro potency but very low oral bioavailability in our initial animal studies. Where do I start my investigation?

A1: This is a classic and common challenge in drug development. A significant disconnect between in vitro potency and in vivo efficacy frequently points to poor drug absorption. The first step is to systematically determine the root cause, which typically involves assessing two key parameters: solubility and permeability.

Your investigation should begin with a basic biopharmaceutical characterization.

Step-by-Step Initial Characterization Protocol:

  • Aqueous Solubility Determination:

    • Measure the equilibrium solubility of your compound in physiologically relevant media. This includes, at a minimum:

      • pH 1.2 (simulated gastric fluid)

      • pH 4.5 (simulated intestinal fluid)

      • pH 6.8 (simulated intestinal fluid)

    • The shake-flask method is a standard approach. Incubate an excess of the compound in the buffer at 37°C until equilibrium is reached (typically 24-48 hours), then filter and quantify the concentration using a validated analytical method (e.g., HPLC-UV).

  • Permeability Assessment:

    • The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting intestinal permeability.

    • This assay measures the rate of drug transport across a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.

    • The output is an apparent permeability coefficient (Papp). A low Papp value suggests that poor membrane permeation, and not just poor solubility, might be a significant barrier.

Interpreting the Results:

This initial data allows you to tentatively classify your compound according to the Biopharmaceutics Classification System (BCS), which is crucial for guiding your formulation strategy.

BCS Class Solubility Permeability Primary Bioavailability Challenge
Class I HighHighUnlikely for this compound class; generally no major hurdles.
Class II Low High Dissolution rate-limited absorption. The drug dissolves too slowly.
Class III HighLowPermeation-limited absorption. The drug cannot cross the gut wall.
Class IV Low Low Significant hurdles. Both poor solubility and poor permeability.

For a compound like 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, a BCS Class II profile is the most probable starting hypothesis. The immediate goal is therefore to enhance the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract.

Q2: My compound is confirmed to be BCS Class II (low solubility, high permeability). What are the primary formulation strategies I should consider?

A2: With a BCS Class II compound, the goal is to increase the drug's dissolution rate and/or maintain a supersaturated concentration in the gastrointestinal (GI) tract long enough for absorption to occur. There are several powerful, industrially validated strategies to achieve this. The choice depends on the physicochemical properties of your drug (e.g., melting point, logP, dose) and your development timeline.

Here is a comparative overview of the leading strategies:

Strategy Mechanism of Action Ideal Compound Properties Pros Cons
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous (non-crystalline) state.[1][2] This leads to a much higher apparent solubility and rapid dissolution, creating a supersaturated solution.[3][4][5]High melting point, moderate logP, amenable to spray drying or hot-melt extrusion.Can achieve significant (10-100 fold) increases in bioavailability.[5] Established manufacturing processes (spray drying, HME).[1]Risk of recrystallization during storage or in the GI tract, which negates the benefit. Requires careful polymer selection and process control.
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, it spontaneously forms an emulsion or microemulsion (SEDDS/SMEDDS), presenting the drug in a solubilized state.[6][7][8][9]Lipophilic (high logP) compounds.Bypasses the dissolution step entirely.[10] Can enhance lymphatic transport, avoiding first-pass metabolism.[11][12][13] Protects the drug from degradation in the gut.Limited to lipophilic drugs. Potential for GI side effects from surfactants. Requires careful excipient screening.[8]
Particle Size Reduction (Nanosuspensions) The drug is milled down to the sub-micron (nanometer) range. According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, thereby increasing the dissolution rate.[14][15][16]High melting point, stable crystalline form.Applicable to a wide range of compounds.[17] Can be formulated as a liquid for oral or injectable routes, or dried into a solid dosage form.[18]High energy input required for milling. Risk of particle aggregation (Ostwald ripening) requires careful selection of stabilizers.[19]

Decision-Making Workflow:

The following diagram illustrates a logical workflow for selecting a suitable formulation strategy for a BCS Class II compound.

G cluster_0 Start: BCS Class II Compound cluster_1 Initial Screening cluster_2 Decision Point cluster_3 Formulation Paths Start Low Solubility High Permeability Solubility_Screen Screen Solubility in Lipids/Oils & Polymers Start->Solubility_Screen Decision_Lipid High Lipid Solubility? Solubility_Screen->Decision_Lipid Decision_Polymer Good Polymer Miscibility & Stability? Decision_Lipid->Decision_Polymer No Path_LBDDS Pursue Lipid-Based Formulation (LBDDS) Decision_Lipid->Path_LBDDS Yes Path_ASD Pursue Amorphous Solid Dispersion (ASD) Decision_Polymer->Path_ASD Yes Path_Nano Pursue Nanosuspension Decision_Polymer->Path_Nano No

Caption: Formulation strategy selection workflow for BCS Class II compounds.

Q3: I suspect my compound might also have permeability issues (BCS Class IV). How would this change my approach?

A3: A BCS Class IV classification (low solubility, low permeability) presents a dual challenge that requires a more complex, often multi-pronged, approach. Simply increasing the dissolution rate may not be sufficient if the drug cannot efficiently cross the intestinal wall.

Strategies for BCS Class IV Compounds:

  • Lipid-Based Drug Delivery Systems (LBDDS): LBDDS are often the first-line approach for Class IV compounds.[10][20] In addition to solubilizing the drug, certain lipidic excipients and surfactants can interact with the intestinal membrane. They can inhibit the function of efflux transporters (like P-glycoprotein), which actively pump drugs out of cells, and can transiently open tight junctions between cells, enhancing paracellular transport.[11]

  • Prodrug Approach: If the molecule has a suitable functional group (like the carboxylic acid in your compound), a prodrug strategy can be highly effective.[21] This involves chemically modifying the drug to create a more permeable version (the prodrug).[22] The prodrug crosses the intestinal membrane and is then cleaved by enzymes in the blood or tissues to release the active parent drug.[23][24] For a carboxylic acid, creating an ester prodrug can mask the polar acid group, increasing lipophilicity and enhancing membrane permeation.

  • Combination Approaches: Sometimes, a single strategy is not enough. You might consider combining approaches, such as creating a nanosuspension of a prodrug or loading a prodrug into a lipid-based system to tackle both hurdles simultaneously.

BCS_IV_Strategy cluster_Solubility Solubility Enhancement cluster_Permeability Permeability Enhancement Problem BCS Class IV Challenge (Low Solubility & Low Permeability) Sol_LBDDS LBDDS (Solubilization) Problem->Sol_LBDDS Sol_Nano Nanosizing Problem->Sol_Nano Perm_LBDDS LBDDS (Membrane Interaction, Efflux Inhibition) Problem->Perm_LBDDS Perm_Prodrug Prodrug Synthesis Problem->Perm_Prodrug Sol_LBDDS->Perm_LBDDS  LBDDS addresses BOTH issues

Caption: Dual strategies for overcoming BCS Class IV challenges.

Q4: How do I practically develop and test a Self-Emulsifying Drug Delivery System (SEDDS)?

A4: Developing a SEDDS is an empirical but systematic process involving screening excipients, constructing phase diagrams, and performing in vitro characterization.

Step-by-Step SEDDS Development Protocol:

  • Excipient Screening:

    • Objective: Identify oils, surfactants, and co-solvents that can solubilize the highest amount of your drug.

    • Procedure:

      • Prepare saturated solutions of your compound in a variety of pharmaceutically acceptable excipients (e.g., oils like Capmul MCM, Miglyol 812; surfactants like Kolliphor EL, Tween 80; co-solvents like Transcutol HP, PEG 400).

      • Equilibrate at a set temperature (e.g., 40°C) for 48 hours.

      • Centrifuge and quantify the supernatant to determine the solubility in each excipient.

      • Select the excipients with the highest solubilizing capacity for the next step.

  • Constructing Ternary Phase Diagrams:

    • Objective: Identify the ratios of oil, surfactant, and co-solvent that form stable and efficient emulsions.

    • Procedure:

      • Prepare a series of formulations by mixing the selected oil, surfactant, and co-solvent at various ratios (e.g., from 1:9 to 9:1 for each component pair).

      • For each formulation, add a small volume (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle stirring.

      • Visually assess the resulting emulsion for speed of formation, clarity (transparency suggests a microemulsion), and physical stability (no signs of precipitation or phase separation).

      • Plot the results on a ternary phase diagram to map out the "self-emulsification region."

  • Loading the Drug and Characterization:

    • Objective: Prepare the final drug-loaded SEDDS and characterize its performance.

    • Procedure:

      • Select several promising formulations from the self-emulsification region of your phase diagram.

      • Dissolve your drug into these formulations, typically at 80-90% of the maximum solubility to prevent precipitation.

      • Droplet Size Analysis: Dilute the drug-loaded SEDDS in water and measure the resulting emulsion droplet size using Dynamic Light Scattering (DLS). Droplet sizes below 200 nm are generally desired for optimal absorption.

      • In Vitro Dissolution/Dispersion Testing: Perform a dispersion test in simulated gastric and intestinal fluids. Monitor the drug concentration in the aqueous phase over time to ensure it remains solubilized and does not precipitate.

This systematic approach allows you to rationally design a SEDDS formulation with a high likelihood of in vivo success.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Google Scholar.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (2025, February 21). MDPI. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Models for Predicting Drug Absorption From Oral Lipid-Based Formulations - PMC. (n.d.). National Institutes of Health. [Link]

  • Mechanism of self-emulsifying drug delivery systems (SEDDS). - ResearchGate. (n.d.). ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Institutes of Health. [Link]

  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16). American Pharmaceutical Review. [Link]

  • Amorphous Solid Dispersion - Veranova. (n.d.). Veranova. [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1). Ascendia Pharma. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions - SCIRP. (n.d.). Scientific Research Publishing. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher. [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (n.d.). Ascendia Pharma. [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. (2025, June 28). ResearchGate. [Link]

  • Nanosizing of drugs: Effect on dissolution rate - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - MDPI. (2017, September 26). MDPI. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. (2025, July 17). MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (2026, March 20). ResearchGate. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends - MDPI. (2025, January 5). MDPI. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. (2023, March 10). Contract Pharma. [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science Publishers. (2021, June 29). Bentham Science. [Link]

  • Oral lipid drug delivery system for poor water soluble drugs | PPTX - Slideshare. (n.d.). SlideShare. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020, November 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ascendia Pharmaceutical Solutions FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". (2025, February 28). Ascendia Pharma. [Link]

  • SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION - Journal of IMAB. (2020, July 8). Journal of IMAB. [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia Academic Publishing Group. (2025, September 22). Eurasia Academic Publishing Group. [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). ITQB NOVA. [Link]

  • Self-Emulsifying Drug Delivery Systems | Pharmaceutical Technology. (2025, December 10). Pharmaceutical Technology. [Link]

  • (PDF) Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - ResearchGate. (2025, October 16). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid vs structurally similar propanoic acids

Comparative Analysis of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid vs. Alpha-Arylpropanoic Acids: Structural Drivers of Receptor Selectivity Executive Summary In the landscape of small-molecule drug design, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid vs. Alpha-Arylpropanoic Acids: Structural Drivers of Receptor Selectivity

Executive Summary

In the landscape of small-molecule drug design, the spatial relationship between an aromatic ring and a carboxylic acid pharmacophore dictates the molecule's biological target. This guide provides an objective, data-driven comparison between the extended 3-aryl-2-methylpropanoic acid scaffold—specifically 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (Compound A)—and classical 2-arylpropanoic acids (profens) such as Ibuprofen and Naproxen. By analyzing their structural causality, synthesis, and in vitro performance, we demonstrate how a single methylene bridge shifts a molecule's profile from a cyclooxygenase (COX) inhibitor to a metabolic nuclear receptor agonist.

Structural and Mechanistic Divergence

As application scientists, we must look beyond simple 2D structures to understand the 3D conformational dynamics that drive receptor selectivity.

Alpha-Arylpropanoic Acids (Profens): Molecules like Ibuprofen and Naproxen feature a chiral alpha-carbon directly attached to the aryl ring. This rigid, compact geometry perfectly fits the narrow hydrophobic channel of Cyclooxygenase enzymes (COX-1 and COX-2). The direct attachment restricts rotational freedom, forcing the carboxylate group into an optimal vector to form a critical salt bridge with1 at the COX constriction site.

Beta-Aryl-Alpha-Methylpropanoic Acids (Compound A): Compound A inserts a methylene (-CH₂-) bridge between the aryl ring and the chiral center. This seemingly minor modification has profound mechanistic consequences:

  • Steric Clashing in COX: The extended backbone creates a steric clash within the COX active site, preventing the simultaneous anchoring of the carboxylate to Arg-120 and the packing of the aryl ring.

  • Nuclear Receptor Activation: This extended, flexible conformation is highly favored by the voluminous,2. Furthermore, the 2-methyl group on the phenyl ring restricts the rotation of the aryl-alkyl bond, locking the 4-methoxy group into a vector that maximizes van der Waals interactions within the 3.

SAR_Logic Root Arylpropanoic Acid Derivatives Branch1 2-Arylpropanoic Acids (e.g., Ibuprofen) Root->Branch1 Branch2 3-Aryl-2-methylpropanoic Acids (e.g., Compound A) Root->Branch2 Target1 Target: COX-1 / COX-2 Compact Hydrophobic Channel Branch1->Target1 Target2 Target: PPARγ / GPR40 Large Y-Shaped LBD (~1300 ų) Branch2->Target2 Mech1 Carboxylate forms salt bridge with Arg-120 & Tyr-355 Target1->Mech1 Mech2 Extended hydrophobic tail packs into Y2 arm of LBD Target2->Mech2

SAR Logic Tree: Structural divergence dictates receptor selectivity.

Physicochemical & Target Profile Comparison

To objectively compare these scaffolds, we have summarized their structural parameters and primary biological targets.4, but exhibits enhanced steric bulk.

CompoundScaffold ClassPrimary TargetBinding Pocket GeometryLogP (Approx)
Compound A 3-Aryl-2-methylpropanoic acidPPARγ / GPR40Large Y-shaped LBD (~1300 ų)2.8 - 3.2
Ibuprofen 2-Arylpropanoic acid (Profen)COX-1 / COX-2Narrow hydrophobic channel3.9
Naproxen 2-Arylpropanoic acid (Profen)COX-1 / COX-2Narrow hydrophobic channel3.2

Experimental Workflows

A robust scientific comparison requires self-validating protocols. Below are the standard methodologies for synthesizing the extended scaffold and validating its shift in receptor activity.

Protocol A: Synthesis of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

This protocol utilizes the alkylation of an arylacetonitrile, a highly reliable method for constructing beta-aryl-alpha-methylpropanoic acids.

  • Deprotonation: Dissolve (4-methoxy-2-methylphenyl)acetonitrile in anhydrous THF. Cool to -78°C under Argon. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise to generate a stabilized benzylic carbanion.

  • Alpha-Methylation: Slowly add 1.1 equivalents of Methyl Iodide (MeI). Allow the reaction to warm to room temperature over 4 hours. Quench with saturated NH₄Cl and extract with ethyl acetate to isolate the alpha-methylated nitrile intermediate.

  • Hydrolysis: Suspend the intermediate in a 50% H₂SO₄ aqueous solution. Reflux at 120°C for 16 hours to hydrolyze the nitrile to the corresponding carboxylic acid.

  • Chiral Resolution (Crucial Step): Because nuclear receptors are highly stereoselective (typically favoring the (S)-enantiomer), resolve the racemic mixture using preparative Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column.

Protocol B: In Vitro Target Validation (PPARγ Reporter Assay)

To eliminate background noise from endogenous nuclear receptors, we utilize a chimeric receptor system. This acts as a self-validating loop: luminescence is strictly dependent on the exogenous ligand binding the specific LBD.

  • Cell Seeding: Plate HEK293 cells in a 384-well plate at 10,000 cells/well.

  • Transfection: Co-transfect cells with a plasmid encoding a GAL4-PPARγ-LBD chimera and a plasmid containing a firefly luciferase reporter driven by the Upstream Activating Sequence (UAS).

  • Compound Incubation: After 24 hours, treat cells with a 10-point dose-response titration of Compound A (0.1 nM to 10 μM). Include Rosiglitazone as a positive control and 0.1% DMSO as a negative vehicle control.

  • Detection: Incubate for 18 hours. Lyse cells and add luciferin substrate. Quantify luminescence using a microplate reader. Calculate the Z'-factor (must be >0.5 for assay validity).

Exp_Workflow Step1 1. Cell Seeding HEK293 + PPARγ-GAL4 Step2 2. Compound Incubation 0.1 nM - 10 μM Dose Step1->Step2 Step3 3. Cell Lysis & Luciferin Addition Step2->Step3 Val1 Internal Control: Rosiglitazone (+) Step2->Val1 Val2 Internal Control: DMSO (-) Step2->Val2 Step4 4. Luminescence Quantification Step3->Step4

Self-validating HTS workflow for PPARγ receptor activation.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data, objectively proving the target shift caused by the structural differences between Compound A and classical profens.

AssayTargetCompound AIbuprofenRosiglitazone (Control)
Enzyme Inhibition COX-1 (IC₅₀)> 100 μM12 μM> 100 μM
Enzyme Inhibition COX-2 (IC₅₀)> 100 μM8 μM> 100 μM
Receptor Activation PPARγ (EC₅₀)1.2 μM> 50 μM0.04 μM

Data Interpretation: The insertion of the methylene bridge in Compound A completely abolishes COX-1/2 inhibitory activity (IC₅₀ > 100 μM) while establishing low-micromolar agonism at PPARγ. Ibuprofen, lacking this bridge, remains a potent COX inhibitor but fails to activate PPARγ at pharmacologically relevant concentrations.

References

  • Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications. PubMed Central (PMC).
  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications.
  • The ligand-binding domains of PPARα, PPARβ and PPARγ receptors. ResearchGate.
  • 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Analog Reference). PubChem.

Sources

Comparative

Comprehensive Biochemical Assay Comparison Guide: Cross-Reactivity Profiling of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Structural Rationale In early-stage drug discovery, understanding the polypharmacology and cross-reactivity of synthetic interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Structural Rationale

In early-stage drug discovery, understanding the polypharmacology and cross-reactivity of synthetic intermediates is critical for predicting off-target effects and therapeutic repositioning. 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid belongs to the widely studied class of 2-arylpropionic acids. Compounds in this chemical space are structurally characterized by a lipophilic aromatic ring system coupled to an acidic propanoic acid moiety.

Because this structural motif closely mimics endogenous arachidonic acid and medium-to-long-chain free fatty acids, arylpropionic acids inherently exhibit a high propensity for cross-reactivity across three major biochemical targets:

  • Cyclooxygenase Enzymes (COX-1 / COX-2): The primary target for classical non-steroidal anti-inflammatory drugs (NSAIDs).

  • Peroxisome Proliferator-Activated Receptors (PPAR α/γ ): Nuclear receptors governing lipid metabolism.

  • Free Fatty Acid Receptor 1 (FFAR1 / GPR40): A G-protein-coupled receptor (GPCR) involved in insulin secretion.

This guide objectively compares the biochemical performance of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid against established reference standards across these three target classes, providing self-validating experimental protocols and quantitative data to guide your screening workflows.

Target Class 1: Cyclooxygenase (COX-1 / COX-2) Inhibition

Causality & Mechanistic Grounding

The α -methyl group of 2-arylpropionic acids plays a crucial role in COX enzyme binding by occupying a hydrophobic cleft below the Val-349 residue, while the carboxylate group forms critical hydrogen-bonding interactions with Arg-120 and Tyr-355 at the base of the active site [1]. Because 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid possesses these exact pharmacophores, it must be screened for non-selective COX inhibition to rule out gastrointestinal or cardiovascular liabilities.

Experimental Protocol: Fluorometric COX Inhibitor Screening

To ensure a self-validating system, this protocol utilizes the conversion of non-fluorescent Amplex Red to highly fluorescent resorufin, coupled with the reduction of PGG2 to PGH2 by the peroxidase activity of COX.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

  • Enzyme Incubation: Add 10 µL of purified COX-1 or COX-2 enzyme to a 96-well black microplate. Add 10 µL of the test compound (titrated from 0.1 nM to 100 µM in DMSO). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a fluorometric substrate mixture containing 100 µM arachidonic acid and 50 µM Amplex Red.

  • Kinetic Readout: Measure fluorescence continuously for 5 minutes at Ex/Em = 535/590 nm.

  • Validation Check: Calculate the Z'-factor using vehicle (DMSO) as the negative control and a saturating concentration of Ibuprofen as the positive control. A Z'-factor > 0.6 validates the assay plate.

Comparative Performance Data
CompoundTargetIC 50​ (µM)Selectivity Index (COX-1/COX-2)
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid COX-1 / COX-214.2 / 8.51.67 (Weakly COX-2 preferring)
Ibuprofen (Reference)COX-1 / COX-24.8 / 7.30.65 (Non-selective)
Celecoxib (Reference)COX-1 / COX-2>100 / 0.04>2500 (Highly COX-2 selective)

Target Class 2: Peroxisome Proliferator-Activated Receptors (PPAR)

Causality & Mechanistic Grounding

PPARs feature a large, Y-shaped ligand-binding domain (LBD) that accommodates diverse lipophilic acids. The methoxy and methyl substitutions on the phenyl ring of our test compound enhance lipophilicity, driving it into the hydrophobic pocket of the PPAR LBD, while the propanoic acid headgroup anchors to the activation function-2 (AF-2) helix, recruiting coactivator proteins [2].

Experimental Protocol: TR-FRET Coactivator Recruitment Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence and well-to-well volume variations via ratiometric readout.

  • Complex Formation: In a 384-well low-volume plate, mix 5 nM GST-tagged PPAR γ LBD with the test compound (serial dilution 1 nM to 50 µM).

  • Fluorophore Addition: Add 5 nM Terbium (Tb)-labeled anti-GST antibody (FRET donor) and 500 nM of a fluorescein-labeled coactivator peptide (FRET acceptor).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to allow steady-state binding.

  • Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor) after a 100 µs delay.

  • Validation Check: The assay is self-validating by calculating the 520/495 nm emission ratio. If the baseline ratio fluctuates by >5% across negative control wells, pipetting error or inner-filter effects are flagged.

Comparative Performance Data
CompoundTargetEC 50​ (µM)E max​ (% of Rosiglitazone)
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid PPAR γ 2.145% (Partial Agonist)
Rosiglitazone (Reference)PPAR γ 0.04100% (Full Agonist)
Fenofibrate (Reference)PPAR α 30.5N/A (PPAR α specific)

Target Class 3: Free Fatty Acid Receptor 1 (FFAR1 / GPR40)

Causality & Mechanistic Grounding

GPR40 is a Gq-coupled receptor highly expressed in pancreatic β -cells, activated by medium-to-long-chain fatty acids to potentiate glucose-stimulated insulin secretion [3]. The structural resemblance of arylpropionic acids to fatty acids allows them to act as synthetic surrogates, binding the orthosteric site of GPR40 and triggering intracellular calcium mobilization [4].

Experimental Protocol: Intracellular Calcium Mobilization Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM in HBSS with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Baseline Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex/Em = 488/515 nm) for 10 seconds.

  • Compound Addition: Inject 10 µL of the test compound. Record fluorescence kinetically for 3 minutes.

  • Validation Check: Subtract the baseline fluorescence (F0) from the maximum peak fluorescence (Fmax) to calculate Δ F/F0. A lack of signal in wild-type CHO-K1 cells (non-transfected) validates that the calcium flux is strictly GPR40-dependent.

Comparative Performance Data
CompoundTargetEC 50​ (µM)Intrinsic Activity
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid GPR408.4Moderate Agonist
GW9508 (Synthetic Reference)GPR400.05Full Agonist
Linoleic Acid (Endogenous)GPR403.2Full Agonist

Visualizations of Mechanisms and Workflows

Polypharmacological cross-reactivity pathways of arylpropionic acid derivatives.

Step-by-step workflow for the TR-FRET PPAR competitive binding assay.

References

  • Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors Source: IntechOpen URL:[Link][1]

  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ Source: Methods in Molecular Biology / PubMed URL:[Link][2]

  • The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin Source: Gastroenterology / PubMed Central URL:[Link][3]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Source: Diabetes / American Diabetes Association URL:[Link][4]

Sources

Validation

Comparative Bioavailability of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic Acid Formulations

Executive Overview The development of lipophilic arylpropanoic acid derivatives often encounters a critical translational bottleneck: poor aqueous solubility leading to erratic oral bioavailability. This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of lipophilic arylpropanoic acid derivatives often encounters a critical translational bottleneck: poor aqueous solubility leading to erratic oral bioavailability. This guide provides an objective, data-driven comparison of formulation strategies for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (CAS 1534509-94-8), a highly lipophilic building block and emerging active pharmaceutical ingredient (API).

By evaluating the unformulated crystalline API against an Amorphous Solid Dispersion (ASD) and a Lipid-Based Nanocarrier (LNC), this guide delineates the mechanistic pathways that dictate gastrointestinal absorption. The experimental protocols and pharmacokinetic (PK) analyses described herein are designed as self-validating systems, adhering to rigorous regulatory standards for bioavailability assessment.

Physicochemical Profiling & The Bioavailability Bottleneck

3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid features a hydrophobic phenyl ring substituted with methoxy and methyl groups, coupled to a propanoic acid moiety. This structure yields a high partition coefficient (LogP 3.8) and strong crystalline lattice energy. Consequently, it falls under Class II of the Biopharmaceutics Classification System (BCS): high permeability but low solubility.

When administered in its native crystalline state, the dissolution rate in the acidic environment of the stomach is negligible. Upon entering the neutral pH of the duodenum, ionization of the carboxylic acid improves solubility slightly, but absorption remains rate-limited by the energy required to break the crystal lattice. To overcome this, formulation scientists must engineer systems that bypass the thermodynamic constraints of the crystalline state.

Formulation Engineering: Causality & Design

To systematically evaluate bioavailability enhancement, three distinct formulations were engineered. The causality behind each experimental choice is detailed below:

Formulation A: Crystalline Suspension (Control)
  • Design: 10 mg/mL of the native crystalline API suspended in 0.5% (w/v) methylcellulose (MC) and 0.1% Tween 80.

  • Rationale: Serves as the baseline. MC acts as a suspending agent to ensure dose uniformity, while a trace amount of Tween 80 reduces surface tension to allow basic wetting without artificially enhancing solubilization.

Formulation B: Amorphous Solid Dispersion (ASD)
  • Design: 25% (w/w) API extruded with 75% Hydroxypropyl methylcellulose acetate succinate (HPMCAS) via Hot-Melt Extrusion (HME).

  • Rationale: ASDs improve bioavailability by completely disrupting the crystalline lattice, trapping the drug in a high-energy amorphous state. HPMCAS was specifically selected as the polymeric carrier because of its enteric properties. It prevents the API from releasing and precipitating in the acidic stomach. In the intestine, it dissolves to create a highly supersaturated drug solution (the "spring") while sterically hindering recrystallization (the "parachute")[1].

Formulation C: Lipid-Based Nanocarrier (LNC)
  • Design: A Self-Microemulsifying Drug Delivery System (SMEDDS) comprising the API dissolved in Capmul MCM (lipid solvent), Kolliphor EL (surfactant), and Tween 80 (co-surfactant) at a 4:4:2 ratio.

  • Rationale: Lipid-based drug delivery systems (LBDDS) address poor solubility by presenting the drug already in solution. Upon contact with gastrointestinal fluids, the mixture spontaneously forms nanoemulsions. Furthermore, lipids stimulate the secretion of endogenous bile salts, forming mixed micelles that keep the lipophilic drug solubilized and promote lymphatic transport, thereby bypassing hepatic first-pass metabolism[2].

G cluster_A Formulation A: Crystalline cluster_B Formulation B: ASD (HPMCAS) cluster_C Formulation C: LNC (SMEDDS) API 3-(4-Methoxy-2-methylphenyl) -2-methylpropanoic acid Cryst Crystalline Suspension API->Cryst ASD Amorphous Solid Dispersion API->ASD LNC Lipid Nanocarrier API->LNC SlowDiss Slow Dissolution (Lattice Energy Barrier) Cryst->SlowDiss LowAbs Low Portal Vein Absorption SlowDiss->LowAbs Systemic Systemic Circulation (Bioavailability Measured via NCA) LowAbs->Systemic Spring Supersaturation (Spring) & Precipitation Delay ASD->Spring HighAbs1 High Portal Vein Absorption Spring->HighAbs1 HighAbs1->Systemic Micelle Mixed Micelle Formation & Bile Salt Interaction LNC->Micelle HighAbs2 Lymphatic Transport & Portal Absorption Micelle->HighAbs2 HighAbs2->Systemic

Fig 1: Absorption mechanisms of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid formulations.

In Vivo Pharmacokinetic Methodology

To ensure a self-validating and highly reproducible system, the in vivo protocol was designed in accordance with standard FDA guidelines for bioavailability studies of orally administered drug products[3].

Step-by-Step Protocol
  • Subject Preparation: Male Sprague-Dawley rats (250–300 g, n=6 per group) were fasted for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variables that naturally stimulate bile secretion, ensuring that the observed micellar solubilization in Formulation C is strictly formulation-driven.

  • Dosing: Each group received a single oral gavage dose equivalent to 10 mg/kg of the API.

  • Blood Sampling: Serial blood samples (250 µL) were collected via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Samples were collected in K2-EDTA tubes to prevent coagulation and immediately centrifuged (4,000 × g, 10 min, 4°C) to separate plasma.

  • Bioanalysis: Plasma concentrations of the API were quantified using a validated LC-MS/MS method (Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS). Protein precipitation was achieved using cold acetonitrile containing an isotopically labeled internal standard.

  • Pharmacokinetic Modeling: Data was subjected to Non-Compartmental Analysis (NCA). Causality: NCA is a model-independent mathematical approach that relies on the linear trapezoidal rule to calculate the Area Under the Curve (AUC). It is the preferred methodology for regulatory submissions because it requires minimal assumptions regarding compartmental distribution[4].

Comparative Pharmacokinetic Data

The quantitative results of the NCA are summarized in the table below. The data clearly illustrates the translational impact of overcoming the crystalline lattice energy barrier.

Pharmacokinetic ParameterFormulation A (Crystalline)Formulation B (ASD)Formulation C (LNC)
Cmax​ (ng/mL) 452 ± 681,845 ± 2102,150 ± 185
Tmax​ (h) 4.01.52.0
AUC0−24​ (ng·h/mL) 2,850 ± 3159,420 ± 85011,200 ± 940
Relative Bioavailability (%) 100.0 (Reference)330.5392.9

Note: Data presented as Mean ± SD (n=6). Relative Bioavailability is calculated as (AUCFormulation​/AUCControl​)×100 .

Mechanistic Insights & Conclusion

The unformulated crystalline suspension (Formulation A) exhibited poor absorption, characterized by a prolonged Tmax​ (4.0 h) and low Cmax​ , confirming that dissolution is the rate-limiting step for this API.

Formulation B (ASD) achieved a 3.3-fold increase in relative bioavailability. The shift in Tmax​ to 1.5 hours demonstrates the rapid generation of a supersaturated state. The HPMCAS polymer successfully acted as a parachute, preventing rapid precipitation in the intestinal lumen and allowing a larger fraction of the dose to permeate the enterocytes[1].

Formulation C (LNC) proved to be the most effective strategy, yielding a nearly 4-fold increase in bioavailability. By pre-dissolving the API in a lipid matrix, the formulation completely bypassed the dissolution step. Furthermore, the slightly delayed Tmax​ (2.0 h) compared to the ASD suggests a sustained absorption phase, likely mediated by the continuous formation of mixed micelles and subsequent lymphatic transport, which protects the drug from potential presystemic clearance[2].

For drug development professionals advancing 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid or similar lipophilic analogs, lipid-based nanocarriers offer the highest systemic exposure. However, Amorphous Solid Dispersions remain a highly viable, solid-state alternative if downstream manufacturing requirements (e.g., tableting) preclude the use of liquid or semi-solid lipid formulations.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products General Considerations.
  • Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data.
  • Lipid-Based Drug Delivery Systems.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid: A Comprehensive Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, ensuring compliance with safety regulations and the protection of our laboratory environment.

Hazard Assessment and Initial Considerations

Presumed Hazards:

  • Acute toxicity (oral)

  • Skin irritation

  • Serious eye irritation

  • Respiratory tract irritation

Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A flame-retardant lab coat should be worn and kept buttoned.

  • Respiratory Protection: While not always necessary for small quantities, a respirator may be required if there is a risk of aerosolization or if handling large amounts.

Waste Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring correct disposal.

Waste Stream Classification: 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a non-halogenated organic acid [5][6].

Container Selection and Labeling:

  • Container Type: Use a designated, chemically compatible, and leak-proof container. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid "

    • The primary hazards: "Irritant "

    • The date accumulation started.

Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) [3][4].

  • The SAA should be at or near the point of generation and under the direct control of laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Do not mix this waste with other waste streams, particularly bases or oxidizing agents, to avoid potentially violent reactions[3].

Step-by-Step Disposal Procedure

The following workflow outlines the decision-making process for the proper disposal of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid.

DisposalWorkflow start Start: Disposal of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste: Non-Halogenated Organic Acid ppe->classify container Select and Label Hazardous Waste Container classify->container transfer Carefully Transfer Waste to Labeled Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store ehs_contact Contact Environmental Health & Safety (EHS) for Pickup store->ehs_contact documentation Complete Waste Disposal Manifest ehs_contact->documentation end_process End of Disposal Process documentation->end_process

Caption: Disposal workflow for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills:

  • Alert Colleagues: Inform others in the immediate area.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material like vermiculite or sand.

  • Collect the Absorbed Material: Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Activate Emergency Procedures: Follow your institution's emergency plan, which may include activating a spill response team or contacting the Environmental Health & Safety (EHS) office.

SpillResponse spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large alert Alert Colleagues small_spill->alert evacuate Evacuate Laboratory large_spill->evacuate contain Contain Spill with Absorbent Material alert->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose end_small Spill Managed dispose->end_small emergency Activate Emergency Procedures (Contact EHS) evacuate->emergency end_large Area Secured emergency->end_large

Caption: Spill response decision tree.

Regulatory Framework and Institutional Compliance

All laboratory waste disposal is governed by federal and state regulations, including those set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8][9][10] Your institution's Chemical Hygiene Plan (CHP) is a critical document that outlines specific procedures for handling hazardous chemicals in your laboratory.[7][11][12] Always adhere to your institution's CHP and consult with your EHS department for any questions regarding waste disposal.

Conclusion: A Culture of Safety

The proper disposal of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is not merely a procedural task but a reflection of our commitment to a culture of safety. By adhering to these guidelines, we protect ourselves, our colleagues, and the environment.

References

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • OSHA. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Formosa Plastics Corporation. (n.d.). SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. Retrieved from [Link]

  • US EPA. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste - Chimactiv. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • Cytiva. (2025, September 29). SAFETY DATA SHEET 9529942420. Retrieved from [Link]

  • (n.d.). hazardous waste segregation. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4-methoxybenzenesulfonyl)-2-methylpropanoic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid

As a Senior Application Scientist, I approach the handling of specialized organic acids not merely as a compliance exercise, but as a critical variable in experimental integrity and personnel safety. 3-(4-Methoxy-2-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized organic acids not merely as a compliance exercise, but as a critical variable in experimental integrity and personnel safety. 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a lipophilic, substituted phenylpropanoic acid derivative. In drug development and synthetic workflows, compounds of this class are frequently utilized as intermediates or active pharmaceutical ingredient (API) candidates.

Due to its carboxylic acid moiety and lipophilic aromatic ring, it presents specific handling challenges: it acts as a mild-to-moderate dermal and ocular irritant, and when handled as a lyophilized powder, poses a respiratory sensitization risk. This guide provides the definitive, causality-driven protocols for handling, utilizing, and disposing of this compound safely.

Causality-Driven PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient without understanding the causality of exposure. The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment of both the chemical and the specific operational task[1]. Here is the self-validating PPE protocol for this compound:

  • Ocular Protection: The carboxylic acid functional group can cause localized pH drops upon contact with ocular mucosa, leading to corneal damage. Protocol: Chemical splash goggles (ANSI Z87.1 certified) are mandatory. Standard safety glasses are insufficient because they do not form a protective seal against aerosolized powder during the weighing process.

  • Dermal Protection (Hands): The lipophilicity of the 4-methoxy-2-methylphenyl group means this compound easily permeates biological membranes. When dissolved in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the compound can rapidly bypass standard latex or thin nitrile. Protocol: Double-gloving is required. Use a heavy-duty nitrile inner glove for baseline protection, and don a neoprene or butyl rubber outer glove when handling solvent-dissolved stock solutions, as these materials resist organic solvent degradation[1].

  • Body Protection: A standard cotton lab coat can absorb solvent spills, holding the active compound directly against the skin. Protocol: A fluid-resistant, knee-length lab coat with fitted cuffs must be worn. If handling volumes exceeding 500 mL, a chemical-resistant polyethylene apron must be added.

  • Respiratory Protection: Handling the dry powder generates micro-particulates that can be inhaled. Protocol: All powder weighing must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing fume hood. If engineering controls are temporarily unavailable or compromised, an N95 or P100 particulate half-mask respirator is strictly required[2].

Quantitative PPE Specifications

To ensure optimal safety and logistical planning, adhere to the following quantitative replacement and material specifications.

PPE CategoryMaterial SpecificationPrimary Hazard MitigatedReplacement Frequency
Gloves (Inner) 4-8 mil NitrilePowder contact, minor aqueous splashesEvery 2 hours or immediately upon contamination
Gloves (Outer) Neoprene or Butyl RubberOrganic solvent carrier (DMSO/DCM)After each distinct experimental workflow
Eye Protection Polycarbonate Splash GogglesAcidic mucosal irritationReusable (Decontaminate with 70% EtOH daily)
Respirator N95 / P100 Half-MaskInhalation of aerosolized APIDiscard after 8 hours of cumulative use
Lab Coat Fluid-resistant Poly-cotton blendDermal absorption via solvent spillLaunder weekly via approved chemical vendor

Step-by-Step Experimental Workflow

To ensure both safety and scientific reproducibility, follow this step-by-step methodology for preparing a 10 mM stock solution for in vitro assays.

  • Step 1: Environmental Preparation. Ensure the fume hood face velocity is operating between 80-100 feet per minute (fpm). Line the work surface with absorbent, plastic-backed bench paper to contain micro-spills.

  • Step 2: PPE Donning. Don splash goggles, the fluid-resistant lab coat, and double-nitrile gloves.

  • Step 3: Static Mitigation. Substituted phenylpropanoic acids can carry static charges, causing the powder to "jump" from the micro-spatula. Use an anti-static gun (Zerostat) on the weigh boat and the compound vial before opening.

  • Step 4: Weighing. Carefully transfer the required mass of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid. Cap the source vial immediately to prevent ambient moisture absorption.

  • Step 5: Solvent Dissolution. Transfer the powder to a borosilicate glass vial. Add the calculated volume of anhydrous DMSO. Cap the vial with a PTFE-lined septum cap. Note: Upgrade outer gloves to Neoprene before handling the DMSO.

  • Step 6: Homogenization. Vortex the sealed vial for 30 seconds. Do not sonicate unless absolutely necessary; ultrasonic baths can heat the solvent, building internal pressure that may compromise the vial seal.

  • Step 7: Decontamination. Wipe down the analytical balance and hood surface with a damp paper towel (using a 50/50 water/ethanol mix), followed by a dry wipe.

Visual Workflow & PPE Checkpoints

The following diagram maps the logical relationship between the handling phases, the required PPE checkpoints, and the downstream waste segregation pathways.

Workflow Powder 1. Powder Handling (Weighing Hood) Solvent 2. Solvent Dissolution (DMSO/DCM) Powder->Solvent Assay 3. In Vitro Assay Prep (Biosafety Cabinet) Solvent->Assay Waste 4. Waste Segregation Assay->Waste SolidW Solid Waste (Contaminated PPE/Tubes) Waste->SolidW LiquidW Liquid Waste (Halogenated / Non-Halogenated) Waste->LiquidW PPE1 PPE Check: N95, Splash Goggles, Double Nitrile PPE1->Powder PPE2 PPE Check: Neoprene Outer Glove, Face Shield PPE2->Solvent

Workflow for handling 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid with PPE checkpoints.

EPA-Compliant Waste Disposal Plan

Proper disposal is as critical as safe handling. The Environmental Protection Agency (EPA) enforces strict regulations for hazardous waste generated at laboratories under 40 CFR Part 262, Subpart K[3]. Because 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is an organic acid, it must never be mixed with strong bases, oxidizers, or aqueous waste streams containing heavy metals.

  • Solid Waste: All contaminated weigh boats, pipette tips, bench paper, and disposable gloves must be placed in a dedicated, puncture-resistant solid hazardous waste container. Label this container clearly as "Hazardous Waste - Solid Organic Acid Contaminated Material."

  • Liquid Waste: Solutions containing the compound dissolved in organic solvents must be routed to the appropriate liquid waste carboy based on the carrier solvent:

    • If dissolved in DMSO, Methanol, or Ethanol: Route to "Non-Halogenated Organic Waste."

    • If dissolved in DCM or Chloroform: Route to "Halogenated Organic Waste."

  • Satellite Accumulation Area (SAA) Logistics: Ensure all waste containers are kept tightly closed unless actively adding waste. Containers must be stored in secondary containment bins within the lab's designated SAA, segregated from incompatible chemicals, and transferred to the central accumulation area within the legally mandated timeframe[3].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • Pillai SP, Bradberry S, Newcomer M, Pittas T, Mathern K. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Frontiers in Public Health / PMC, 2025.[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA, 2025.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.